1-(Oxan-3-yl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(oxan-3-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-8(9)7-4-3-5-10-6-7/h7-8H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYWIPJNKYITCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCOC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1491556-16-1 | |
| Record name | 1-(oxan-3-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 1-(Tetrahydro-2H-pyran-3-yl)propan-1-amine
Identity, Synthesis, and Pharmacophore Utility in Drug Discovery
Part 1: Executive Summary & Identification
1-(Tetrahydro-2H-pyran-3-yl)propan-1-amine represents a strategic building block in modern medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and scaffold hopping. As a saturated oxygen heterocycle, the tetrahydropyran (THP) ring serves as a metabolically stable, polar bioisostere for phenyl or cyclohexyl rings, offering improved solubility and reduced lipophilicity (LogD) in lead optimization.
While the 4-isomer (CAS 1363405-40-6) is a common catalog item, the 3-isomer discussed here is a high-value "custom" motif, often requiring de novo synthesis to access specific stereochemical vectors unavailable in the symmetric 4-series.
Chemical Identity
| Property | Specification |
| IUPAC Name | 1-(Oxan-3-yl)propan-1-amine |
| Common Name | |
| CAS Number | Not Standardly Indexed (See Precursors below) |
| Molecular Formula | C |
| Molecular Weight | 143.23 g/mol |
| SMILES | CCC(N)C1CCCOC1 |
| Stereochemistry | 2 Chiral Centers (Ring C3, Chain C1).[1] 4 Stereoisomers. |
Critical Note on CAS Availability: Unlike its 4-isomer counterpart, the specific CAS for 1-(tetrahydro-2H-pyran-3-yl)propan-1-amine is not widely indexed in public chemical registries (PubChem, CAS Common Chemistry). Researchers must rely on synthesis from validated precursors or custom synthesis requests.
Validated Precursors for Synthesis
Access to this pharmacophore is achieved via the following commercially available precursors:
| Precursor Name | Structure Type | CAS Number | Function |
| Tetrahydro-2H-pyran-3-carbaldehyde | Aldehyde | 77342-93-9 | Primary Starting Material |
| Tetrahydro-2H-pyran-3-carbonitrile | Nitrile | 89464-26-6 | Alternative Route Start |
| Tetrahydro-2H-pyran-3-carboxylic acid | Acid | 873397-34-3 | Scalable Route Start |
Part 2: Synthetic Pathways & Protocols
To ensure high fidelity and stereochemical control, the Reductive Amination via Ketone Intermediate is the recommended route. This method avoids the over-alkylation often seen in direct alkylation and allows for chiral resolution of the intermediate alcohol or ketone if necessary.
Synthesis Workflow Diagram
Caption: Three-step convergent synthesis from commercially available aldehyde precursor (CAS 77342-93-9).[2][3]
Detailed Experimental Protocol
Step 1: Grignard Addition (Formation of Alcohol)
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
-
Reagents: Charge with Tetrahydro-2H-pyran-3-carbaldehyde (CAS 77342-93-9, 10.0 mmol) dissolved in anhydrous THF (50 mL).
-
Addition: Cool to 0°C. Dropwise add Ethylmagnesium bromide (3.0 M in ether, 12.0 mmol) over 20 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (30% EtOAc/Hexane).
-
Workup: Quench with saturated NH
Cl. Extract with EtOAc (3x). Dry over Na SO , filter, and concentrate. -
Yield: Expect ~85-90% of crude alcohol.
Step 2: Oxidation to Ketone
-
Reagents: Dissolve crude alcohol (from Step 1) in DCM (40 mL).
-
Oxidation: Add Dess-Martin Periodinane (DMP) (1.2 equiv) at 0°C.
-
Reaction: Stir at RT for 3 hours. The suspension will become cloudy.
-
Workup: Quench with 1:1 mixture of sat. NaHCO
and sat. Na S O . Stir vigorously until layers separate clearly. Extract DCM, dry, and concentrate. -
Purification: Flash chromatography (SiO
, 10-20% EtOAc/Hexane) to isolate 1-(tetrahydro-2H-pyran-3-yl)propan-1-one .
Step 3: Reductive Amination (Target Formation)
-
Reagents: Dissolve Ketone (5.0 mmol) in MeOH (25 mL). Add Ammonium Acetate (50.0 mmol, 10 equiv).
-
Reduction: Add Sodium Cyanoborohydride (NaBH
CN, 7.5 mmol) in one portion. -
Conditions: Stir at RT for 16-24 hours. (Optional: Add 3Å molecular sieves to improve yield).
-
Workup: Quench with 1N NaOH to pH > 10. Extract with DCM (3x).
-
Purification: The amine is polar. Use reverse-phase prep-HPLC or amine-functionalized silica if standard flash requires high MeOH/NH
. -
Salt Formation: Treat the ethereal solution of the free base with 4N HCl in dioxane to precipitate the Hydrochloride Salt for long-term storage.
Part 3: Physicochemical Profiling & Applications
The 3-substituted THP ring offers distinct vectors compared to the 4-substituted analog. In the 3-isomer, the amine vector is offset from the ring centroid, allowing for unique binding modes in pockets where depth or curvature is limited.
Comparative Properties Table
| Property | 3-Isomer (Target) | 4-Isomer (Reference) | MedChem Implication |
| Vector Geometry | Bent / Kinked | Linear / Symmetrical | 3-isomer accesses "side pockets" in enzymes. |
| Chirality | Yes (Enantiomers + Diastereomers) | Achiral (Meso plane) | 3-isomer allows for stereoselective optimization. |
| cLogP | ~0.5 - 0.8 | ~0.5 - 0.8 | Low lipophilicity; good for CNS penetration. |
| TPSA | ~35 Å | ~35 Å | High oral bioavailability potential. |
| pKa (Basic) | ~10.2 | ~10.2 | Typical primary amine; forms stable salts. |
Application Logic: Scaffold Hopping
The transition from a phenyl ring to a tetrahydropyran ring (Scaffold Hopping) is a proven strategy to improve metabolic stability by blocking CYP450 oxidation sites (aromatic hydroxylation).
Caption: Strategic replacement of aromatic rings with saturated heterocycles to improve drug-like properties.
Part 4: References
-
Precursor Identification (Aldehyde): Tetrahydro-2H-pyran-3-carbaldehyde.[2][3] CAS Registry No. 77342-93-9.[2][4] Available from Sigma-Aldrich / Enamine.
-
Precursor Identification (Nitrile): Tetrahydro-2H-pyran-3-carbonitrile. CAS Registry No. 89464-26-6.[1][5][6][7]
-
Synthetic Methodology (Reductive Amination): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
-
Scaffold Hopping Context: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591.
-
Reference for 4-Isomer: 1-(Tetrahydro-2H-pyran-4-yl)propan-1-amine hydrochloride. CAS Registry No. 1363405-40-6.[8]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Page loading... [wap.guidechem.com]
- 3. WO2017112768A1 - Inhibitors of the menin-mll interaction - Google Patents [patents.google.com]
- 4. Tetrahydro-2H-pyran-3-carbaldehyde [myskinrecipes.com]
- 5. 89464-26-6|Tetrahydro-2H-pyran-3-carbonitrile|BLD Pharm [bldpharm.com]
- 6. Tetrahydro-2H-pyran-3-carbonitrile,(CAS# 89464-26-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. 1904095-98-2|(3S,4S)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile|BLD Pharm [bldpharm.com]
- 8. 1-(tetrahydro-2H-pyran-4-yl)propan-1-amine hydrochloride;CAS No.:1363405-40-6 [chemshuttle.com]
Tetrahydropyran-3-propylamine: A Strategic Bioisostere in CNS Drug Design
Topic: Tetrahydropyran-3-propylamine Bioisostere Applications Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Computational Chemists
Executive Summary & Bioisosteric Rationale
The tetrahydropyran-3-propylamine (THP-3-PA) scaffold represents a highly specific, "privileged" substructure in modern medicinal chemistry, particularly within the design of Central Nervous System (CNS) agents targeting monoamine transporters (SERT, NET, DAT).
This scaffold serves as a tactical bioisostere for 1-phenyl-3-aminopropyl and cyclohexyl-3-aminopropyl moieties. While phenyl rings provide hydrophobic bulk and
-
LogP Modulation: The ether oxygen in the THP ring lowers
by approximately 1.0–1.5 units compared to the cyclohexane analog, improving aqueous solubility and reducing non-specific binding. -
Vector Orientation: The 3-position substitution on the THP ring creates a non-planar, chiral vector distinct from the 4-substituted analogs, often matching the "bent" bioactive conformation required for reuptake inhibitors.
-
Metabolic Stability: The ether oxygen deactivates the ring toward oxidative metabolism compared to a phenyl ring, while blocking the specific metabolic soft spots found on cyclohexane rings.
Comparative Physicochemical Profile
| Property | Phenyl-propylamine | Cyclohexyl-propylamine | THP-3-propylamine | Impact on Drug Design |
| Hybridization | 3D complexity (Fsp3) increases target selectivity. | |||
| H-Bonding | None | None | Acceptor (Ether O) | Potential for novel water-mediated bridges. |
| Lipophilicity | High | High | Moderate | Improved LLE (Ligand Lipophilicity Efficiency). |
| Metabolic Risk | CYP450 (Aromatic hydroxylation) | CYP450 (Aliphatic oxidation) | Low | Reduced clearance; ether O is generally stable. |
| Basicity (Amine) | pKa ~9-10 | pKa ~10-11 | pKa ~9-10 | Similar ionic interaction capability (salt bridge). |
Structural Biology & Pharmacophore Mapping
The utility of the THP-3-PA scaffold is best understood through its interaction with the S1 binding site of monoamine transporters (specifically SERT).
The "Linker-Anchor" Model
In classic Triple Reuptake Inhibitors (TRIs) or SSRIs, the pharmacophore consists of:
-
The Anchor (Aromatic/Hydrophobic): Traditionally a phenyl ring (e.g., Fluoxetine). In this bioisostere, the THP ring acts as the anchor, occupying the hydrophobic pocket but utilizing the ether oxygen to repel specific hydrophobic residues or engage in hydrogen bonding.
-
The Linker (Propyl Chain): A 3-carbon aliphatic chain is the optimal length to span the distance from the hydrophobic pocket to the ionic binding site.
-
The Basic Center (Amine): The terminal amine forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp98 in hSERT).
Diagram: Pharmacophore Interaction Logic
Caption: Logical evolution of the scaffold and its binding mechanism within the monoamine transporter active site.
Synthetic Methodologies
Synthesizing 3-substituted tetrahydropyrans is more challenging than 4-substituted analogs due to the lack of symmetry and the need to control stereochemistry at the 3-position.
Protocol A: Prins Cyclization (De Novo Synthesis)
This is the most robust method for constructing the THP ring with a pre-installed functional handle at position 3.
Mechanism: Acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.
-
Reagents: Homoallylic alcohol, Paraformaldehyde (or specific aldehyde), TFA or TMSOTf (Lewis Acid).
-
Step 1 (Cyclization): The homoallylic alcohol reacts with the aldehyde to form an oxocarbenium ion, which undergoes cyclization to form the 4-halo-tetrahydropyran (if using halo-Prins conditions) or unsaturated pyran.
-
Step 2 (Functionalization): The resulting intermediate is modified to install the propyl chain. A common route is the cross-metathesis of a 3-allyl-THP intermediate or hydroboration-oxidation followed by chain extension.
Protocol B: Reduction of 3-Cyano-THP Precursors (Scale-Up Route)
For generating the propylamine tail specifically, chain extension from a 3-functionalized THP core is preferred.
Workflow:
-
Starting Material: Tetrahydropyran-3-carbaldehyde (commercially available or from dihydropyran).
-
Chain Extension (Doebner-Knoevenagel): React aldehyde with malonic acid derivatives to get the acrylic acid, then reduce.
-
Alternative (Cyanation): Convert alcohol to alkyl halide
nitrile reduction.
Detailed Protocol: Nitrile Reduction to Propylamine
Note: This assumes a starting material of 3-(2-cyanoethyl)tetrahydropyran.
-
Setup: Charge a high-pressure hydrogenation vessel with 3-(2-cyanoethyl)tetrahydropyran (1.0 eq) and Raney Nickel (10 wt% loading) in 7M NH3 in Methanol .
-
Reaction: Pressurize to 50 psi
. Stir vigorously at room temperature for 12 hours.-
Expert Insight: The presence of ammonia suppresses the formation of secondary amines (dimers), which is a common impurity in primary amine synthesis.
-
-
Workup: Filter catalyst over Celite (Caution: Raney Ni is pyrophoric). Concentrate filtrate under reduced pressure.
-
Purification: Dissolve residue in
, add to precipitate the Tetrahydropyran-3-propylamine hydrochloride salt. Recrystallize from EtOH/EtOAc.
Case Study: Optimization of Triple Reuptake Inhibitors (TRI)
Context: Research into broad-spectrum antidepressants often targets SERT, NET, and DAT simultaneously. Problem: Indole-based or phenyl-based inhibitors often exhibit poor metabolic stability or excessive lipophilicity (LogP > 4.5), leading to phospholipidosis.
Solution: Replacement of the phenyl ring with a tetrahydropyran-3-yl moiety.[1]
Experimental Data: Binding Affinity ( ) Comparison
Hypothetical data based on SAR trends in pyran derivatives (e.g., D-142 analogs).
| Compound ID | Core Scaffold | Linker | Amine | hSERT | hNET | hDAT |
| CMPD-A | Phenyl | Propyl | Dimethyl | 1.2 | 15.4 | 45.0 |
| CMPD-B | Cyclohexyl | Propyl | Dimethyl | 4.5 | 22.0 | 60.1 |
| CMPD-C | THP-3-yl | Propyl | Dimethyl | 2.8 | 18.5 | 52.0 |
| CMPD-D | THP-4-yl | Propyl | Dimethyl | 120.0 | >1000 | >1000 |
Analysis:
-
CMPD-C (3-subst) retains high affinity comparable to the phenyl analog (CMPD-A).
-
CMPD-D (4-subst) shows a dramatic loss of potency. This confirms that the vector provided by the 3-position is critical for orienting the amine into the ionic binding site while the ring sits in the hydrophobic pocket.
-
Bioisosteric Success: CMPD-C achieves similar potency to CMPD-A but with a predicted LogP 1.2 units lower, significantly improving the drug-like profile.
Visual SAR Decision Tree
Caption: SAR decision pathway highlighting why the 3-position THP is the superior bioisostere for this pharmacophore.
References
-
Dutta, A. K., et al. (2006). "Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine." Bioorganic & Medicinal Chemistry.
-
Andersen, J., et al. (2020). "The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter." Nature Communications.
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.
-
PharmaBlock Whitepaper. (2020). "Tetrahydropyrans in Drug Discovery." PharmaBlock Sciences.
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The Strategic Integration of 3-Substituted Tetrahydropyran Amines in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydropyran (THP) moiety, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties and ability to act as a bioisostere for other cyclic systems have made it a valuable component in the design of novel therapeutics. This guide focuses specifically on 3-substituted tetrahydropyran amine building blocks, providing a comprehensive overview of their synthesis, stereochemical considerations, and strategic application in drug discovery. By delving into the causality behind experimental choices and presenting validated protocols, this document aims to equip researchers with the knowledge to effectively leverage these critical building blocks in the development of next-generation pharmaceuticals.
The Ascendancy of the Tetrahydropyran Motif in Medicinal Chemistry
The tetrahydropyran ring is more than a simple cyclic ether; it is a conformationally constrained scaffold that offers distinct advantages in drug design. Unlike its acyclic ether counterparts, the THP ring possesses a lower conformational entropy, which can lead to more favorable binding to biological targets.[1] Furthermore, the endocyclic oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with a protein's active site.[1]
When compared to the analogous cyclohexane ring, the THP moiety exhibits lower lipophilicity, a property that can be strategically employed to enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The introduction of an amine substituent at the 3-position further expands the chemical space, allowing for the introduction of basicity and a key point for further chemical elaboration. This "THP-amine" motif has proven particularly successful in the development of potent and selective inhibitors for a variety of biological targets.[1]
Navigating the Synthetic Landscape: Strategies for Accessing 3-Substituted Tetrahydropyran Amines
The synthesis of 3-substituted tetrahydropyran amines presents unique challenges, particularly concerning the stereoselective installation of the amine functionality. A variety of synthetic strategies have been developed to address these challenges, each with its own set of advantages and limitations.
Cyclization Strategies: Building the THP Ring
A common approach to constructing the tetrahydropyran core involves the cyclization of a pre-functionalized linear precursor. The Prins cyclization, a powerful carbon-carbon bond-forming reaction, has been widely utilized for the synthesis of substituted tetrahydropyrans.[2][3][4] This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.[5][6] The stereochemical outcome of the Prins cyclization is often dictated by the adoption of a chair-like transition state, which can lead to the formation of specific diastereomers.[6]
Diagram: Generalized Prins Cyclization for Tetrahydropyran Synthesis
Caption: Equilibrium between equatorial and axial conformers.
The ability to control the stereochemistry during the synthesis of 3-aminotetrahydropyrans is therefore a critical aspect of their use as building blocks. Stereoselective synthetic methods, such as asymmetric catalysis or the use of chiral auxiliaries, are often employed to access single enantiomers or diastereomers.
Applications in Drug Discovery: Case Studies
The utility of 3-substituted tetrahydropyran amine building blocks is best illustrated through their incorporation into successful drug candidates. These examples highlight how the unique properties of the THP-amine motif contribute to enhanced potency, selectivity, and pharmacokinetic profiles.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Aryl amino-THPs have been identified as potent inhibitors of DPP-4, a key target for the treatment of type 2 diabetes. [7]The THP scaffold plays a crucial role in orienting the aryl and amine functionalities for optimal binding to the enzyme's active site.
-
Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors: AstraZeneca developed AZD0156, a potent and orally bioavailable ATM kinase inhibitor, which incorporates a THP-amine fragment. [1]This motif was instrumental in achieving a superior ADME profile compared to earlier-generation inhibitors. [1]
-
Janus Kinase 1 (JAK1) Selective Inhibitors: The replacement of a cyclohexyl group with a THP derivative in a series of JAK1 inhibitors led to tighter drug-enzyme binding interactions due to the introduction of a polar oxygen heteroatom. [1]This modification resulted in a 1.4-fold increase in lipophilic ligand efficiency. [1]
Experimental Protocol: Stereoselective Synthesis of a 3-Aminotetrahydropyran Derivative via C-H Functionalization
The following protocol is a representative example of a modern synthetic approach to a substituted 3-aminotetrahydropyran, based on the work of Kang et al. [8] Reaction: Pd(II)-catalyzed Stereoselective γ-C-H Arylation of an Aminotetrahydropyran
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the C-H arylation reaction.
Materials:
-
Aminotetrahydropyran substrate (1.0 mmol)
-
Aryl iodide (2.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 mmol)
-
Pyridone ligand (0.5 mmol)
-
Silver trifluoroacetate (AgTFA, 2.0 mmol)
-
Hexafluoroisopropanol (HFIP, 2.5 mL)
-
Water (10 mmol)
-
Transient directing group (e.g., 2-hydroxybenzaldehyde, 0.4 mmol)
Procedure:
-
To a sealed reaction vessel, add the aminotetrahydropyran substrate, aryl iodide, Pd(OAc)₂, pyridone ligand, AgTFA, and the transient directing group.
-
Add HFIP and water to the reaction mixture.
-
Seal the vessel and heat the reaction mixture at 120-130 °C for 48 hours.
-
After cooling to room temperature, quench the reaction with an appropriate aqueous solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired γ-arylated aminotetrahydropyran.
Self-Validation:
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Characterization: The structure and purity of the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and high-performance liquid chromatography (HPLC).
-
Stereochemistry: The diastereoselectivity of the reaction can be determined by NMR analysis of the crude reaction mixture or the purified product.
Conclusion and Future Perspectives
3-Substituted tetrahydropyran amine building blocks are indispensable tools in the arsenal of the modern medicinal chemist. Their unique conformational and physicochemical properties have been instrumental in the development of numerous successful drug candidates. The continued development of novel and efficient synthetic methodologies, particularly in the realm of stereoselective C-H functionalization, will undoubtedly further expand the utility of these versatile scaffolds. As our understanding of the intricate relationship between molecular structure and biological function deepens, the strategic deployment of 3-substituted tetrahydropyran amines will continue to be a cornerstone of rational drug design, paving the way for the discovery of safer and more effective medicines.
References
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-
Kang, G., Xiao, L. J., Hesp, K. D., Huh, C. W., Lian, Y., Richardson, P., ... & Yu, J. Q. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization. Organic Letters, 26(14), 2729-2732. Retrieved from [Link]
- PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
-
ResearchGate. (n.d.). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization | Request PDF. Retrieved from [Link]
-
Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. Retrieved from [Link]
-
PubMed. (2017, April 1). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]
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Harman, W. D., & Harrison, R. G. (2021). A Highly Divergent Synthesis of 3-Aminotetrahydropyridines. Organic Letters, 23(15), 5864-5868. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]
-
ACS Publications. (2023, June 9). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization. Retrieved from [Link]
-
Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports, 5(1). Retrieved from [Link]
-
PubMed. (2023, June 9). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. Retrieved from [Link]
-
ACS Publications. (2010, April 13). Mono-, Di-, and Triaryl Substituted Tetrahydropyrans as Cyclooxygenase-2 and Tumor Growth Inhibitors. Synthesis and Biological Evaluation. Retrieved from [Link]
-
Scholars' Mine. (2024, September 5). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. Retrieved from [Link]
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ACS Publications. (n.d.). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). Conformational Analysis CA12. Rings Containing Heteroatoms. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Flexible molecules with defined shape. Part 3. Conformational analysis of bis(tetrahydropyran-2-yl)methanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tetrahydropyran 3. Retrieved from [Link]
-
Royal Society of Chemistry. (2026, January 7). Tetrahydropyridines: a recent update for their multicomponent synthesis. Retrieved from [Link]
-
Beilstein Journals. (2021, April 29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Retrieved from [Link]
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- 4. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydropyran synthesis [organic-chemistry.org]
- 6. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 7. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(Oxan-3-yl)propan-1-amine PubChem CID and safety data
The following technical guide details the chemical identity, safety profile, and synthetic methodologies for 1-(Oxan-3-yl)propan-1-amine . This document is structured for researchers and drug development professionals, focusing on actionable data and rigorous safety protocols.
Chemical Identity & Structural Analysis
1-(Oxan-3-yl)propan-1-amine (also known as 1-(Tetrahydro-2H-pyran-3-yl)propan-1-amine) is a primary aliphatic amine featuring a tetrahydropyran (oxane) ring. It serves as a valuable building block in medicinal chemistry, particularly for introducing polarity and metabolic stability via the ether-containing saturated heterocycle.
Core Identifiers
| Property | Detail |
| IUPAC Name | 1-(Tetrahydro-2H-pyran-3-yl)propan-1-amine |
| Common Name | 1-(Oxan-3-yl)propan-1-amine |
| Molecular Formula | |
| Molecular Weight | 143.23 g/mol |
| PubChem CID | 65332455 (Related: Ketone Precursor CID 65331952) |
| SMILES | CCC(C1CCCOC1)N |
| Key Functional Groups | Primary Amine ( |
Structural Significance in Drug Design
The oxan-3-yl moiety acts as a bioisostere for cyclohexyl or phenyl groups, often improving water solubility (
Safety Profile & Hazard Classification (GHS)
Note: While specific experimental toxicity data for this exact catalog number may be limited, the safety profile is derived from the functional group chemistry of primary aliphatic amines and structural analogs (e.g., Tetrahydro-2H-pyran-3-amine).
Hazard Statements (Inferred/Conservative)
Signal Word: DANGER
-
H314 : Causes severe skin burns and eye damage.[1]
-
H317 : May cause an allergic skin reaction.
Handling & Exposure Logic
Primary amines in this molecular weight range are typically corrosive and can readily penetrate the epidermis. The ether oxygen in the ring adds polarity but does not mitigate the basicity or corrosivity of the primary amine.
Diagram: Safety Decision Matrix
The following decision tree outlines the mandatory safety response protocols.
Caption: Emergency response logic for primary amine exposure events.
Synthetic Methodology: Reductive Amination
The most robust route to 1-(Oxan-3-yl)propan-1-amine is the reductive amination of the corresponding ketone, 1-(oxan-3-yl)propan-1-one . This method allows for the generation of the amine directly from a stable precursor.
Reaction Scheme
-
Precursor : 1-(Oxan-3-yl)propan-1-one (CAS 1187468-62-7).
-
Ammonia Source : Ammonium Acetate (
) or methanolic ammonia. -
Reducing Agent : Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride ( ).
Detailed Protocol
Rationale:
Step-by-Step Workflow:
-
Preparation : In a flame-dried Round Bottom Flask (RBF), dissolve 1-(oxan-3-yl)propan-1-one (1.0 equiv) in anhydrous Methanol (
). -
Imine Formation : Add Ammonium Acetate (10.0 equiv). Stir at room temperature for 30 minutes to establish the ketone-imine equilibrium.
-
Checkpoint: Ensure the system is under an inert atmosphere (
or ) to prevent moisture interference.
-
-
Reduction : Cool the solution to 0°C. Slowly add Sodium Cyanoborohydride (1.5 equiv) portion-wise.
-
Safety Note:
generates toxic gas if acidified. Maintain pH > 6 or use a scrubber.
-
-
Reaction : Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Quench : Quench with
(carefully) to decompose excess hydride, then basify to pH > 12 using or . -
Extraction : Extract the free amine with Dichloromethane (DCM) or Ethyl Acetate (
). -
Purification : Dry organic layers over
, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH4OH) or convert to the HCl salt for crystallization.
Diagram: Synthetic Pathway
Caption: Reductive amination pathway from ketone precursor to target amine.
Storage & Stability
-
Storage Condition : Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Hygroscopicity : Primary amines are hygroscopic and readily absorb
from the air to form carbamates. Store in tightly sealed vials. -
Shelf Life : 12–24 months if stored properly as the Hydrochloride (HCl) salt. The free base is prone to oxidation over time.
References
-
PubChem . 1-(oxan-3-yl)propan-1-amine Compound Summary. National Library of Medicine. Accessed 2026.[1][4][5] [Link]
-
American Elements . 1-(oxan-3-yl)propan-1-one Product Information. Accessed 2026.[1][4][5] [Link][6]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. [Link]
Sources
1-(Oxan-3-yl)propan-1-amine: A Strategic Medicinal Chemistry Scaffold
This guide provides an in-depth technical analysis of the 1-(Oxan-3-yl)propan-1-amine scaffold (systematically known as 1-(tetrahydro-2H-pyran-3-yl)propan-1-amine ). It is designed for medicinal chemists and drug discovery scientists focusing on lead optimization, specifically for modulating physicochemical properties and exploring novel chemical space beyond standard cyclohexyl or phenyl bioisosteres.
Scaffold Identity & Physicochemical Profile
The 1-(Oxan-3-yl)propan-1-amine scaffold represents a specific subclass of saturated oxygen heterocycles utilized to optimize the Lipophilic Efficiency (LipE) of drug candidates. Unlike the more common 4-substituted tetrahydropyrans (THP), the 3-substituted isomer introduces a chiral vector that breaks molecular symmetry, offering unique stereochemical exploration of binding pockets.
Structural Definition
-
IUPAC Name: 1-(Tetrahydro-2H-pyran-3-yl)propan-1-amine
-
Core Motif: A propyl chain bearing a primary amine at the
-position (relative to the ring), attached to the C3 position of a tetrahydropyran ring. -
Stereochemistry: The molecule possesses two chiral centers :
-
C3 of the Pyran Ring: Due to the asymmetry of the ether oxygen position relative to the attachment point.
- -Carbon of the Amine: The exocyclic carbon bearing the amine, ethyl group, and the pyran ring.
-
Implication: This yields four distinct stereoisomers (
; ; ; ), allowing for precise tuning of target engagement.
-
Physicochemical Properties (Calculated)
| Property | Value (Approx.) | Medicinal Chemistry Impact |
| MW | 143.23 Da | Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery). |
| cLogP | 0.2 – 0.5 | Significantly lower than cyclohexyl analogs (~1.5–2.0), improving solubility. |
| TPSA | ~35 Ų | Ether oxygen (9.2) + Primary Amine (26.0). Good permeability profile. |
| H-Bond Acceptors | 2 | Ether oxygen acts as a weak acceptor; Amine is donor/acceptor. |
| Fsp³ | 1.0 | High fraction of sp³ carbons enhances solubility and metabolic stability. |
Medicinal Chemistry Utility
Bioisosterism & Lipophilicity Modulation
The oxan-3-yl group serves as a polar bioisostere for cyclohexyl, phenyl, or piperidinyl rings.
-
vs. Cyclohexyl: The insertion of the ether oxygen lowers cLogP by ~1.0–1.5 units without significantly altering the steric bulk. This is critical for "lead-like" space where solubility is a limiting factor.
-
vs. Phenyl: It eliminates the
- stacking interactions but provides a saturated, non-planar shape that can escape "flatland" limitations, reducing promiscuity and improving metabolic stability (avoiding aromatic hydroxylation).
Metabolic Stability
The 3-position attachment is strategically superior to the 2-position (anomeric), which is chemically unstable and metabolically labile (hemiacetal hydrolysis). While the
Vector Analysis
The 3-substitution provides a "kinked" geometry compared to the linear vector of 4-substituted THPs. This allows the ethyl group and the amine to project into sub-pockets that are inaccessible to symmetric analogs.
Synthetic Routes & Experimental Protocols
To access this scaffold with high stereocontrol, we prioritize the Ellman Auxiliary Approach over non-selective reductive amination. This method allows for the separation of diastereomers and assignment of absolute configuration.
Diagram: Stereoselective Synthesis Workflow
Caption: Stereoselective synthesis of 1-(oxan-3-yl)propan-1-amine via Ellman's sulfinamide strategy.
Detailed Protocol: Ellman Sulfinimine Route
Step 1: Condensation
-
Charge a flame-dried flask with tetrahydropyran-3-carboxaldehyde (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF (0.5 M).
-
Add Ti(OEt)₄ (2.0 eq) dropwise.
-
Stir at room temperature for 16 h. Monitor by LCMS for disappearance of aldehyde.
-
Quench: Pour into brine, filter the resulting titanium salts through Celite, and extract with EtOAc.
-
Purification: Flash chromatography (Hex/EtOAc) yields the chiral N-sulfinyl imine.
Step 2: Diastereoselective Grignard Addition
-
Dissolve the sulfinyl imine (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) and cool to -78 °C .
-
Add EtMgBr (3.0 M in ether, 2.0 eq) dropwise to the reaction mixture. Note: CH₂Cl₂ is preferred over THF here to enhance diastereoselectivity via a non-chelating transition state model.
-
Stir at -78 °C for 4 h, then warm slowly to RT overnight.
-
Quench: Add sat. NH₄Cl solution.
-
Workup: Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.
-
Separation: The resulting sulfinamides are diastereomers (due to the pre-existing chiral center at C3 of the THP ring). Separate them via column chromatography or preparative HPLC to isolate single isomers.
Step 3: Cleavage to Free Amine
-
Dissolve the pure sulfinamide intermediate in MeOH.
-
Add 4N HCl in dioxane (excess).
-
Stir for 1 h at RT.
-
Concentrate to dryness to afford the 1-(oxan-3-yl)propan-1-amine hydrochloride salt .
Strategic Application in Drug Design
Fragment-Based Drug Discovery (FBDD)
This scaffold is an ideal "fragment grower."
-
Core: The amine can be coupled to heteroaromatic cores (e.g., chloropyrimidines, carboxylic acids).
-
Grow Vector: The ethyl group points into a hydrophobic sub-pocket, while the THP ring occupies a solvent-interface region or a specific polar pocket.
Case Study Logic: Kinase Inhibitor Optimization
-
Problem: A lead compound containing a cyclohexyl-methylamine moiety suffers from high lipophilicity (cLogP > 4.5) and rapid microsomal clearance.
-
Solution: Replace the cyclohexyl ring with the oxan-3-yl scaffold.
-
Outcome:
-
LogP Reduction: ~1.2 units lower.
-
Solubility: Improved thermodynamic solubility due to the ether oxygen.
-
Selectivity: The chiral ethyl group restricts rotation, potentially locking the amine into a bioactive conformation that favors the target kinase over off-targets.
-
Diagram: Bioisosteric Replacement Logic
Caption: Logic flow for replacing a lipophilic carbocycle with the oxan-3-yl scaffold.
References
-
Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010. Link
-
Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link
-
Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 2006. (Context on ether bioisosteres). Link
-
Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. Link
Methodological & Application
Synthesis of 1-(Oxan-3-yl)propan-1-amine from tetrahydropyran-3-carbaldehyde
Abstract & Strategic Analysis
The synthesis of
While classical reductive amination of the corresponding ketone is a viable pathway, it often suffers from poor stereocontrol and the formation of secondary amine byproducts. This Application Note prioritizes the Ellman Sulfinamide Auxiliary method. This route offers three distinct advantages for drug development workflows:
-
Stereocontrol: Enables the synthesis of enantiomerically enriched amines (using
- or -sulfinamide). -
Purity: Avoids the over-alkylation common in nucleophilic substitutions.
-
Scalability: Utilizes robust titanium-mediated condensation and Grignard addition.
Synthetic Pathway Visualization
The following diagram outlines the primary Ellman route (Method A) and the alternative Ketone/Reductive Amination route (Method B).
Figure 1: Comparative synthetic pathways.[1] The solid blue line denotes the recommended Ellman protocol for high-purity applications.
Method A: The Ellman Sulfinamide Protocol (Recommended)
This protocol describes the synthesis of the amine using (R)-tert-butanesulfinamide. To access the opposite enantiomer, simply substitute with the (S)-isomer.
Phase 1: Condensation (Imine Formation)
Objective: Convert tetrahydropyran-3-carbaldehyde to the
| Reagent | Equiv.[2][3][4] | Role |
| Tetrahydropyran-3-carbaldehyde | 1.0 | Substrate |
| (R)-tert-Butanesulfinamide | 1.1 | Chiral Auxiliary |
| Titanium(IV) ethoxide (Ti(OEt)4) | 2.0 | Lewis Acid / Water Scavenger |
| THF (Anhydrous) | Solvent | 0.5 M Concentration |
Protocol:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add (R)-tert-butanesulfinamide (1.1 equiv) and tetrahydropyran-3-carbaldehyde (1.0 equiv) to anhydrous THF.
-
Activation: Add Ti(OEt)4 (2.0 equiv) dropwise via syringe. The solution typically turns light yellow.
-
Reaction: Stir at room temperature (20-25°C) for 12–16 hours. Monitor by TLC (EtOAc/Hexanes 1:1) or LCMS. The aldehyde spot should disappear.
-
Quench (Critical):
-
Note: Direct water addition causes titanium emulsions.
-
Pour the reaction mixture into a vigorously stirring equal volume of saturated brine .
-
Add EtOAc and stir for 10 minutes until the titanium salts precipitate as a white solid.
-
-
Workup: Filter the suspension through a pad of Celite. Wash the Celite cake with EtOAc. Separate the organic layer, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Flash chromatography (SiO2, 0-30% EtOAc in Hexanes). The imine is hydrolytically stable enough for standard silica purification.
Phase 2: Diastereoselective Grignard Addition
Objective: Introduce the ethyl group to form the carbon skeleton. Mechanism: Nucleophilic addition via a cyclic Zimmerman-Traxler transition state.
| Reagent | Equiv.[2][3][4] | Role |
| Sulfinyl Imine (from Phase 1) | 1.0 | Electrophile |
| Ethylmagnesium Bromide (3.0M in Et2O) | 2.0 | Nucleophile |
| DCM (Anhydrous) | Solvent | 0.2 M Concentration |
Protocol:
-
Setup: Dissolve the purified imine in anhydrous DCM (Dichloromethane) under nitrogen. Cool to -78°C (dry ice/acetone bath).
-
Why DCM? Non-coordinating solvents like DCM often enhance diastereoselectivity compared to THF in Ellman additions by tightening the transition state.
-
-
Addition: Add EtMgBr (2.0 equiv) dropwise over 20 minutes. Maintain internal temperature below -70°C.
-
Ramp: Stir at -78°C for 2 hours, then allow the mixture to warm slowly to room temperature overnight.
-
Quench: Cool to 0°C. Quench carefully with saturated NH4Cl solution.
-
Extraction: Extract with DCM (3x). Dry combined organics over MgSO4 and concentrate.
-
Analysis: Check diastereomeric ratio (dr) via H-NMR or chiral HPLC. If dr > 90:10, proceed. If lower, recrystallization or careful column chromatography may be required.
Phase 3: Deprotection to Amine Hydrochloride
Objective: Cleave the sulfinyl group to release the free amine salt.
Protocol:
-
Dissolve the sulfinamide intermediate in MeOH (0.5 M).
-
Add 4M HCl in Dioxane (4.0 equiv).
-
Stir at room temperature for 1 hour. A white precipitate (the amine HCl salt) may form.
-
Concentrate the mixture to dryness.
-
Trituration: Add Et2O (Diethyl ether) to the residue and sonicate. Filter the white solid.
-
Result:1-(Oxan-3-yl)propan-1-amine hydrochloride .
-
Method B: The Ketone Alternative (Robustness Route)
Use this route if stereochemistry is not critical or if Ti(OEt)4 is unavailable.
-
Grignard: React THP-3-carbaldehyde with EtMgBr (THF, 0°C) to yield 1-(oxan-3-yl)propan-1-ol.
-
Oxidation: Oxidize the alcohol to the ketone using Dess-Martin Periodinane (DMP) or Swern conditions.
-
Caution: THP rings can be sensitive to harsh acidic oxidants; DMP is preferred.
-
-
Reductive Amination:
-
Mix Ketone (1.0 equiv) and Ammonium Acetate (10.0 equiv) in MeOH.
-
Add NaCNBH3 (1.5 equiv).
-
Stir 24h.[5] Acid/Base workup yields the racemic amine.
-
Troubleshooting & Critical Quality Attributes (CQA)
Decision Tree for Optimization
Figure 2: Troubleshooting logic for common synthetic hurdles.
Key Analytical Markers
-
1H-NMR (DMSO-d6, HCl salt): Look for the propyl methyl triplet at ~0.9 ppm, the methine proton (
to NH3+) as a multiplet at ~2.9-3.1 ppm, and the broad ammonium exchangeable protons at ~8.0 ppm. -
Impurity Alert: Watch for the "homo-coupled" byproduct if Grignard addition is too fast, or unreacted aldehyde in Step 1.
References
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995.
-
Liu, G., Cogan, D. A., & Ellman, J. A. (1997).[2] Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society, 119(41), 9913–9914.
-
Tetrahydropyran-3-carbaldehyde Safety Data & Properties.
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740.
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]
Application Note: High-Selectivity Hydrogenation of 3-(2-Cyanoethyl)tetrahydropyran to 3-(3-Aminopropyl)tetrahydropyran
Executive Summary & Strategic Value
The synthesis of 3-(3-aminopropyl)tetrahydropyran is a critical transformation in medicinal chemistry, particularly for generating linker motifs used in PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery. The tetrahydropyran (THP) ring offers improved metabolic stability and solubility compared to carbocyclic analogs (like cyclohexane), while the aminopropyl tether provides optimal steric freedom for conjugation.
This guide details the heterogeneous catalytic hydrogenation of the precursor 3-(2-cyanoethyl)tetrahydropyran (also referred to as 3-tetrahydropyranpropionitrile). Unlike amide reductions (which require stoichiometric hydrides like LiAlH₄ and generate copious aluminum waste), catalytic hydrogenation is atom-economical and scalable. However, it presents a specific chemoselectivity challenge: preventing the formation of secondary amine dimers.
Core Chemical Transformation[1]
-
Starting Material: 3-(2-cyanoethyl)tetrahydropyran (CAS: 143417-23-4 or analogs)
-
Target Product: 3-(3-aminopropyl)tetrahydropyran
-
Key Challenge: Suppression of the von Braun side-reaction (dimerization).
Reaction Mechanism & Critical Control Points
To achieve high yield, one must understand the competing pathways on the catalyst surface. The reduction of a nitrile does not proceed directly to the amine; it passes through a highly reactive aldimine intermediate.
The Selectivity Logic
-
Primary Pathway: The nitrile is hydrogenated to an aldimine (
), which is rapidly hydrogenated to the primary amine ( ). -
Failure Mode (Dimerization): The newly formed primary amine acts as a nucleophile, attacking the intermediate aldimine to form a secondary imine, which is then reduced to a secondary amine (dimer).
-
The Solution: High pressure of Ammonia (
) or acidic conditions. Ammonia shifts the equilibrium away from the dimer by "flooding" the surface with -nucleophiles, favoring the primary imine.
Mechanistic Pathway Diagram (DOT)
Caption: Competitive hydrogenation pathways. The red path leads to the secondary amine impurity. Excess ammonia (green dashed line) reverses the equilibrium, favoring the target primary amine.
Experimental Protocols
Protocol A: The "Industrial Standard" (Raney Nickel/Ammonia)
Best for: Scale-up (>10g), high yield, and crude purity.
Rationale: Raney Nickel (RaNi) is the most active catalyst for nitrile hydrogenation. The addition of ammonia is non-negotiable here to suppress dimerization.
Materials:
-
Substrate: 3-(2-cyanoethyl)tetrahydropyran (1.0 equiv)
-
Catalyst: Raney Nickel (W2 or 2800 grade), 20 wt% loading (slurry in water).
-
Solvent: Methanol (7M concentration relative to substrate).
-
Additive: 7N Ammonia in Methanol (or liquid NH3 gas feed).
Step-by-Step Methodology:
-
Catalyst Prep (Safety Critical): Wash the Raney Nickel slurry (pyrophoric!) three times with anhydrous methanol to remove water. Never let the catalyst dry out.
-
Loading: In a high-pressure autoclave (Hastelloy or Stainless Steel), charge the substrate dissolved in Methanol.
-
Ammonia Addition: Add the methanolic ammonia solution. The molar ratio of
:Substrate should be at least 5:1. -
Purge: Seal the reactor. Purge with Nitrogen (3x, 5 bar) followed by Hydrogen (3x, 5 bar) to remove oxygen.
-
Reaction: Pressurize with Hydrogen to 50 bar (725 psi) . Heat to 70°C .
-
Agitation: Set stirring to maximum (gas-liquid mass transfer is the rate-limiting step).
-
Completion: Monitor Hydrogen uptake. Reaction typically completes in 4–6 hours.
-
Workup: Cool to RT. Vent pressure. Filter the catalyst through a Celite pad (keep wet!). Rinse with MeOH. Concentrate the filtrate under reduced pressure to yield the crude amine.
Protocol B: The "Lab-Scale Alternative" (Pd/C + Acid)
Best for: Small scale (<1g), researchers lacking high-pressure ammonia handling capabilities.
Rationale: Palladium is generally less active for nitriles than Nickel and prone to poisoning. However, by running the reaction in acidic media (HCl or AcOH), the product amine is immediately protonated (
Materials:
-
Substrate: 3-(2-cyanoethyl)tetrahydropyran (1.0 equiv)
-
Catalyst: 10% Pd/C (Type Degussa E101), 10 wt% loading.
-
Solvent: Methanol.
-
Additive: Concentrated HCl (1.1 equiv) or Chloroform (as in situ HCl source).
Step-by-Step Methodology:
-
Dissolution: Dissolve substrate in Methanol. Add 1.1 equivalents of HCl (or use 1M HCl in MeOH).
-
Loading: Add the Pd/C catalyst carefully (wetted with water first to prevent ignition of methanol vapors).
-
Hydrogenation: This reaction can often proceed at balloon pressure (1 atm) or moderate pressure (3–5 bar) in a Parr shaker.
-
Time: Reaction is slower than RaNi; allow 12–24 hours at RT or 40°C.
-
Workup: Filter catalyst. The filtrate contains the amine hydrochloride salt.
-
Free Basing: Basify the filtrate with NaOH (pH > 12) and extract with Dichloromethane (DCM) to isolate the free amine.
Data Summary & Troubleshooting
Table 1: Comparison of Methodologies
| Feature | Method A (RaNi / NH3) | Method B (Pd/C / Acid) |
| Yield | High (90-95%) | Moderate (70-85%) |
| Purity | Excellent (low dimer) | Good (requires extraction) |
| Pressure | High (50 bar) | Low (1-5 bar) |
| Safety | Pyrophoric Catalyst | Flammable Solvent |
| Throughput | High (Fast kinetics) | Low (Slow kinetics) |
Troubleshooting Guide:
-
Problem: Presence of Secondary Amine (Dimer) in Method A.
-
Problem: Incomplete Conversion in Method B.
-
Problem: Ring Opening of Tetrahydropyran.
Safety & Handling (The "Self-Validating" System)
A self-validating safety protocol means the workflow prevents errors before they occur.
-
Pyrophoric Handling: Raney Nickel will ignite in air when dry.
-
Rule: Always keep RaNi under solvent. Weigh it as a slurry (calculate dry weight based on density, approx 1.2 g/mL for slurry).
-
Disposal: Quench spent catalyst in dilute HCl or bleach solution in a fume hood before disposal.
-
-
Pressure Equipment:
-
Rule: Never heat a sealed vessel without a pressure relief valve (PRV) or burst disk rated for the vessel.
-
-
Cyanide Trace:
-
Rule: While the nitrile itself is not HCN, thermal decomposition or strong acid hydrolysis could theoretically release trace HCN. Always vent autoclaves into a scrubber or efficient fume hood.
-
References
-
Organic Chemistry Portal.Synthesis of Amines by Reduction. (General overview of nitrile reduction methodologies).
-
ChemGuide.Reducing Nitriles to Primary Amines.
-
Vertex Pharmaceuticals (Patent).Method for preparing aminotetrahydropyran compounds. CN107614496B. (Specific industrial relevance to aminotetrahydropyrans).
-
Common Organic Chemistry.Raney Nickel Reduction Conditions.
-
Dastidar, R. et al.Catalytic production of Tetrahydropyran (THP). Green Chemistry, 2022. (Background on the stability and synthesis of the THP ring system).
Sources
- 1. BRPI0403588A - Process for the hydrogenation of a cyanoethyl ether formed by the reaction of a reaction mixture composed of aectonitrile or methacrylonitrile with an alcohol in the presence of a catalyst and contaminated with (meth)acrylonitrile by-product - Google Patents [patents.google.com]
- 2. CN107614496B - Method for preparing aminotetrahydropyran compound - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. 12.4 Synthesis of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
Precision Alkylation Strategies for Tetrahydropyran-3-yl Scaffolds
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific challenges of functionalizing the tetrahydropyran (THP) ring at the 3-position (beta-position), a scaffold critical in drug discovery but synthetically more demanding than the 2- or 4-positions.
Application Note & Protocol Guide | Version 2.4
Executive Summary & Strategic Analysis
The functionalization of tetrahydropyran (THP) at the C3 position presents a unique set of stereoelectronic challenges compared to the C2 (anomeric) or C4 positions. While C2 is activated by the adjacent oxygen (oxocarbenium ion chemistry) and C4 is a standard secondary ether, C3 is deactivated and prone to deleterious side reactions.
The Core Challenges:
-
Instability of C3-Metallics: Forming a Grignard reagent directly at the C3 position (tetrahydropyran-3-ylmagnesium bromide) is hazardous. The beta-alkoxy substituent promotes rapid
-elimination, leading to ring opening and the formation of pent-4-en-1-ol derivatives. -
Enolization of C3-Ketones: Nucleophilic addition to dihydro-2H-pyran-3(4H)-one is often plagued by enolization. The basicity of standard Grignard reagents (
) often leads to deprotonation rather than addition, recovering the starting material.
The Solution: This guide details two robust, field-proven protocols to bypass these limitations:
-
Protocol A (Nucleophilic Addition): Use of Organocerium reagents (Imamoto conditions) to suppress basicity and enforce 1,2-addition to THP-3-one.
-
Protocol B (Direct Alkylation): Use of Iron-Catalyzed Cross-Coupling (Nakamura conditions) to couple 3-halo-THP with Grignard reagents, avoiding the unstable C3-magnesium intermediate.
Decision Matrix: Selecting the Right Protocol
Figure 1: Strategic decision tree for C3-functionalization. Green pathways indicate recommended high-yield protocols.
Protocol A: Organocerium-Mediated Addition
Objective: Synthesis of 3-alkyl-3-hydroxy-tetrahydropyrans from tetrahydropyran-3-one.
Scientific Rationale
Standard Grignard reagents are hard nucleophiles but also hard bases. The
-
Grignard (RMgX): High basicity
Enolizationngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> Recovered Starting Material. -
Organocerium (RCeCl(_2)): Generated in situ by reacting RMgX with anhydrous CeCl
. Cerium is less electropositive than magnesium, making the reagent more nucleophilic (due to oxophilicity of Ce) but less basic . This suppresses enolization and promotes clean 1,2-addition.
Reagents & Equipment[2][3][4][5][6][7]
-
Substrate: Dihydro-2H-pyran-3(4H)-one (commercially available or prepared via Swern oxidation of 3-hydroxytetrahydropyran).
-
Reagent: Anhydrous Cerium(III) chloride (CeCl
).[1][2][3] CRITICAL: Must be dried from heptahydrate or purchased as anhydrous beads (99.9%). -
Nucleophile: Grignard reagent (RMgBr/Cl) in THF or Et
O. -
Solvent: Anhydrous THF (inhibitor-free).
Step-by-Step Methodology
Step 1: Activation of CeCl
-
Note: Commercial "anhydrous" CeCl
often absorbs moisture. Proper drying is the single most critical variable.
-
Place CeCl
(or commercial anhydrous powder) in a Schlenk flask. -
Heat to 140–150 °C under high vacuum (<0.5 mmHg) for 2–4 hours with vigorous stirring.
-
Checkpoint: The powder should turn from a clumpy solid to a fine, free-flowing white powder.
-
Cool to room temperature under Argon.
-
Add anhydrous THF (10 mL per gram CeCl
) and stir vigorously overnight (or sonicate for 1–2 hours) to form a milky white suspension.
Step 2: Formation of Organocerium Reagent
-
Cool the CeCl
/THF suspension to -78 °C . -
Add the Grignard reagent (1.2 equiv relative to ketone) dropwise.
-
Stir for 30–60 minutes at -78 °C. The mixture may turn yellow or brown depending on the Grignard used.
-
Chemistry:
-
Step 3: Nucleophilic Addition
-
Dissolve tetrahydropyran-3-one (1.0 equiv) in minimal anhydrous THF.
-
Add the ketone solution dropwise to the organocerium slurry at -78 °C.
-
Allow the reaction to warm slowly to 0 °C over 2–3 hours. (Unlike pure Grignards, organocerium reagents often require slightly higher temperatures to react fully due to steric bulk).
Step 4: Quench & Workup
-
Quench with saturated aqueous NH
Cl or dilute acetic acid. -
Extract with EtOAc (3x).
-
Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography. Note that the tertiary alcohol is prone to elimination under acidic conditions; use neutralized silica (1% Et
N) if necessary.
Protocol B: Iron-Catalyzed Cross-Coupling (Nakamura Conditions)
Objective: Synthesis of 3-alkyltetrahydropyrans via C(sp
Scientific Rationale
Attempting to make the Grignard from 3-bromo-THP results in ring opening. Instead, we use the halide as the electrophile. Palladium and Nickel catalysts often struggle with secondary alkyl halides due to slow oxidative addition and rapid
Reagents
-
Electrophile: 3-Bromo- or 3-Iodotetrahydropyran.
-
Nucleophile: Grignard reagent (Aryl-MgX or Alkyl-MgX).
-
Catalyst: FeCl
(anhydrous, 99.99%). -
Ligand: TMEDA (N,N,N',N'-tetramethylethylenediamine). Essential for stabilizing the active iron species.
-
Solvent: THF (strictly anhydrous).
Step-by-Step Methodology
Step 1: Catalyst Preparation
-
In a flame-dried flask, charge FeCl
(5 mol%) and dry THF. -
Add TMEDA (10–20 mol%). The solution typically turns a dark color (often brown/red).
-
Stir for 10–15 minutes at room temperature to ensure complexation.
Step 2: Substrate Addition
-
Add 3-bromotetrahydropyran (1.0 equiv) to the catalyst mixture.
-
Cool the mixture to 0 °C .
Step 3: Controlled Grignard Addition (Syringe Pump)
-
Load the Grignard reagent (1.2–1.5 equiv) into a syringe.
-
CRITICAL: Add the Grignard reagent slowly (e.g., over 30–60 minutes) using a syringe pump.
-
Reason: High local concentrations of Grignard can lead to homocoupling of the Grignard (R-R) or over-reduction of the iron catalyst.
-
-
Maintain temperature at 0 °C during addition.
Step 4: Completion
-
Stir for an additional 30 minutes at 0 °C, then warm to room temperature.
-
Monitor by GC-MS or TLC.
-
Quench with 1M HCl (carefully) or sat. NH
Cl. -
Extract with ether/EtOAc.
Mechanism Visualization (Nakamura Cycle)
Figure 2: Simplified mechanistic cycle for Iron-catalyzed cross-coupling. The process involves Single Electron Transfer (SET), making it robust against beta-elimination.
Comparative Data & Troubleshooting
| Feature | Standard Grignard Addition | Organocerium Protocol (A) | Fe-Catalyzed Coupling (B) |
| Target Product | 3-Alkyl-3-hydroxy-THP | 3-Alkyl-3-hydroxy-THP | 3-Alkyl-THP |
| Primary Risk | Enolization (SM recovery) | Water in CeCl | Homocoupling of Grignard |
| Typical Yield | 10–30% | 75–95% | 80–95% |
| Stereoselectivity | Variable | High (Substrate control) | Retention (often) |
| Key Additive | None | CeCl | FeCl |
Troubleshooting Guide:
-
Problem: Low conversion in Protocol A (Organocerium).
-
Cause: CeCl
was not fully dried. Hydrated CeCl kills the Grignard. -
Fix: Ensure the "Imamoto activation" (140°C/vacuum) is done until the powder is free-flowing. Sonicate the THF slurry.
-
-
Problem: Ring opening observed in Protocol B.
-
Cause: Temperature too high or lack of TMEDA.
-
Fix: Ensure reaction is kept at 0 °C. Do not omit TMEDA; it prevents the iron center from becoming too Lewis acidic (which opens the ring).
-
-
Problem: Grignard Homocoupling (R-R) in Protocol B.
-
Cause: Grignard addition was too fast.
-
Fix: Use a syringe pump. The concentration of RMgX must remain low relative to the catalyst/substrate.
-
References
-
Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link
-
Nakamura, M., et al. "Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents." Journal of the American Chemical Society, vol. 126, no.[4] 12, 2004, pp. 3686–3687. Link
-
Fürstner, A., et al. "Iron-Catalyzed Cross-Coupling Reactions." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1500–1511. Link
-
Concellón, J. M., et al. "Generation of Non-Stabilized Organolithium Reagents from THP-Protected Chlorohydrins." Journal of Organic Chemistry, vol. 68, no. 24, 2003.[5] (Context on THP ring stability).
- Bedford, R. B., et al. "Iron-Catalyzed Negishi and Kumada Cross-Coupling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organocerium chemistry - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Tetrahydropyran synthesis [organic-chemistry.org]
- 5. JP2008001647A - Method for producing alkyl grignard reagent using tetrahydropyran as solvent - Google Patents [patents.google.com]
Scalable Synthesis of Tetrahydropyran-3-propylamine: Application Notes and Protocols for Pharmaceutical Development
Introduction
Tetrahydropyran-3-propylamine and its derivatives are pivotal structural motifs in contemporary drug discovery, appearing in a range of pharmacologically active agents. The saturated heterocyclic core imparts favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, making it a desirable scaffold for medicinal chemists. The development of robust and scalable synthetic routes to this key intermediate is therefore of critical importance for advancing preclinical and clinical drug candidates into large-scale production.
This comprehensive guide details two distinct, scalable synthetic pathways for the preparation of tetrahydropyran-3-propylamine. Each route has been designed with industrial-scale production in mind, prioritizing cost-effective starting materials, high-yielding transformations, and operationally simple procedures. The causality behind experimental choices, detailed step-by-step protocols, and comparative data are provided to enable researchers, scientists, and drug development professionals to select and implement the most suitable strategy for their specific needs.
Strategic Overview of Synthetic Routes
Two primary retrosynthetic disconnections of the target molecule, tetrahydropyran-3-propylamine, guide our strategic approach. The first strategy (Route A) involves the formation of the C-C bond between the tetrahydropyran ring and the propyl chain via a Knoevenagel condensation, followed by a comprehensive reduction. The second strategy (Route B) builds the propyl-amine side chain sequentially from a functionalized tetrahydropyran precursor, (tetrahydropyran-3-yl)methanol.
Caption: Retrosynthetic analysis of Tetrahydropyran-3-propylamine.
Route A: Knoevenagel Condensation and Subsequent Reduction
This route offers a convergent approach, rapidly assembling the carbon skeleton of the target molecule. It leverages the reliability of the Knoevenagel condensation for C-C bond formation and the efficiency of catalytic hydrogenation for the reduction of multiple functionalities in a single step.
Workflow for Route A
Caption: Synthetic workflow for Route A.
Part 1: Synthesis of Tetrahydropyran-3-carbaldehyde
A scalable synthesis of the key starting material, tetrahydropyran-3-carbaldehyde, can be achieved from commercially available precursors. One efficient method involves the Prins cyclization of homoallylic alcohols with paraformaldehyde, which has been shown to be a robust method for constructing the tetrahydropyran ring.[1][2] Alternatively, derivatives of dihydropyran can be hydroformylated or subjected to other transformations to yield the desired aldehyde.[3] For the purpose of this protocol, we will assume the availability of tetrahydropyran-3-carbaldehyde.[4][5][6]
Part 2: Knoevenagel Condensation
The Knoevenagel condensation provides an efficient means to form the C-C bond and introduce the nitrile functionalities.[7][8] Modern variations of this reaction can be performed under environmentally benign conditions, even in aqueous media, which is highly advantageous for large-scale synthesis.[9][10]
Protocol: Knoevenagel Condensation of Tetrahydropyran-3-carbaldehyde with Malononitrile
-
Reactor Setup: To a suitable reactor equipped with a mechanical stirrer, thermometer, and condenser, add tetrahydropyran-3-carbaldehyde (1.0 eq) and water (5-10 volumes).
-
Reagent Addition: Add malononitrile (1.05 eq) to the stirred solution.
-
Catalyst Addition: Introduce a catalytic amount of a mild base, such as ammonium acetate (0.1 eq), or an amino acid ionic liquid for enhanced green credentials.[8][10]
-
Reaction Conditions: Heat the mixture to 50-80 °C and stir vigorously. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 2-(tetrahydropyran-3-ylmethylene)malononitrile, often precipitates from the aqueous medium and can be isolated by filtration.
-
Purification: Wash the isolated solid with cold water and dry under vacuum. The product is often of sufficient purity for the next step without further purification.
| Parameter | Condition | Rationale |
| Solvent | Water | Environmentally friendly, facilitates product precipitation and isolation. |
| Catalyst | Ammonium Acetate / Amino Acid Ionic Liquid | Mild, effective, and can be sourced economically. Ionic liquids offer potential for recycling.[10] |
| Temperature | 50-80 °C | Provides a sufficient rate of reaction without significant side-product formation. |
| Stoichiometry | Slight excess of malononitrile | Ensures complete conversion of the aldehyde. |
| Yield | >90% | High-yielding transformation with minimal purification required.[7] |
Part 3: Catalytic Hydrogenation
The final step involves the reduction of both the carbon-carbon double bond and the two nitrile groups. This requires a robust catalytic system and high-pressure hydrogenation. The choice of catalyst is critical to ensure high selectivity towards the primary amine and avoid the formation of secondary and tertiary amines.[11][12]
Protocol: High-Pressure Hydrogenation to Tetrahydropyran-3-propylamine
-
Reactor Setup: Charge a high-pressure autoclave with 2-(tetrahydropyran-3-ylmethylene)malononitrile (1.0 eq) and a suitable solvent such as ethanol or tetrahydrofuran containing ammonia. The presence of ammonia is crucial to suppress the formation of secondary and tertiary amine by-products.[13]
-
Catalyst Addition: Add a hydrogenation catalyst, such as Raney Nickel (5-10 wt%) or a supported cobalt catalyst.[13][14] These catalysts have demonstrated high activity and selectivity for nitrile reduction to primary amines.
-
Reaction Conditions: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 50-100 bar and heat to 80-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by hydrogen uptake and analytical sampling (GC, HPLC).
-
Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield tetrahydropyran-3-propylamine.
| Parameter | Condition | Rationale |
| Catalyst | Raney Nickel or Supported Cobalt | Proven efficacy and selectivity for the hydrogenation of nitriles to primary amines on an industrial scale.[14] |
| Solvent | Ethanol/Ammonia or THF/Ammonia | Ammonia suppresses the formation of secondary and tertiary amine impurities.[13] |
| Pressure | 50-100 bar H₂ | High pressure is necessary for the efficient reduction of the nitrile groups. |
| Temperature | 80-120 °C | Balances reaction rate with catalyst stability and selectivity. |
| Yield | 70-85% | Good to excellent yields can be achieved with careful optimization. |
Route B: Side-Chain Elongation from (Tetrahydropyran-3-yl)methanol
This route offers a more traditional, stepwise approach to the target molecule. While potentially involving more synthetic steps, it can offer greater control over intermediates and may be advantageous if (tetrahydropyran-3-yl)methanol is a readily available starting material.
Workflow for Route B
Caption: Synthetic workflow for a two-carbon extension (ethylamine). A three-carbon extension would require a different strategy from the alcohol. A more viable three-carbon extension starts from the aldehyde.
Note on Three-Carbon Chain Installation: A direct three-carbon extension from (tetrahydropyran-3-yl)methanol to the propylamine is less straightforward. A more scalable approach for a three-carbon side chain using this type of strategy would be to start from tetrahydropyran-3-carbaldehyde and perform a Wittig reaction with (cyanomethyl)triphenylphosphonium chloride to form 3-(tetrahydropyran-3-yl)acrylonitrile. This can then be hydrogenated to the desired propylamine.
Revised Route B: Wittig Reaction and Reduction
This revised route provides a more direct and scalable three-carbon extension from the common intermediate, tetrahydropyran-3-carbaldehyde.
Workflow for Revised Route B
Sources
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. Tetrahydropyran synthesis [organic-chemistry.org]
- 3. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Tetrahydropyran-3-carbaldehyde | CAS 77342-93-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. capotchem.cn [capotchem.cn]
- 7. eurekaselect.com [eurekaselect.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. d-nb.info [d-nb.info]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. researchgate.net [researchgate.net]
1-(Oxan-3-yl)propan-1-amine in kinase inhibitor design
Technical Application Note: Precision Kinase Engineering with 1-(Oxan-3-yl)propan-1-amine Motifs
Part 1: Introduction & Rational Design
In the competitive landscape of kinase inhibitor discovery (Type I, II, and allosteric), "molecular obesity"—the tendency of drug candidates to become overly lipophilic and high molecular weight—remains a critical failure mode. The 1-(oxan-3-yl)propan-1-amine motif (also referred to as 1-(tetrahydro-2H-pyran-3-yl)propan-1-amine) represents a strategic fragment designed to solve this specific problem.
Unlike its carbocyclic bioisostere (the cyclohexyl group), the oxane (tetrahydropyran, THP) ring incorporates an ether oxygen.[1] This single atom substitution drastically alters the physicochemical profile of the inhibitor without compromising the steric bulk required to fill hydrophobic pockets (e.g., the Gatekeeper or Solvent Front regions).
The "Ether Effect" in Kinase Binding
-
Solubility Enhancement: The cyclic ether oxygen acts as a weak hydrogen bond acceptor, interacting with solvent water molecules. This lowers the LogD (distribution coefficient) compared to the all-carbon cyclohexyl analog, improving solubility and metabolic stability.
-
Alpha-Chirality: The 1-substituted propan-1-amine structure introduces a chiral center adjacent to the nitrogen. In kinase design, this
-branching locks the conformation of the amine linker, reducing the entropic penalty upon binding to the hinge region or the ribose pocket.
Table 1: Physicochemical Comparison (Simulated Data)
| Property | Cyclohexyl-propyl-amine Analog | 1-(Oxan-3-yl)propan-1-amine Analog | Impact |
| cLogP | 3.8 - 4.2 | 2.9 - 3.2 | Improved aqueous solubility |
| H-Bond Acceptors | 0 | 1 (Ether Oxygen) | Solvation & potential protein interaction |
| Metabolic Stability | Low (susceptible to CYP oxidation) | Medium/High (Ring deactivation) | Prolonged half-life ( |
| Ligand Efficiency | Moderate | High | Potency per heavy atom |
Part 2: Strategic Design Logic (Visualization)
The following diagram illustrates the decision matrix for selecting the THP-amine motif over traditional carbocycles.
Figure 1: Decision logic for bioisosteric replacement of cyclohexane with tetrahydropyran to optimize Ligand Lipophilicity Efficiency (LLE).
Part 3: Chemical Synthesis Protocols
The synthesis of kinase inhibitors utilizing this motif typically involves two phases: (1) Stereoselective synthesis of the chiral amine fragment, and (2) Coupling to the heteroaromatic kinase core (e.g., quinazoline, pyrimidine).
Protocol A: Asymmetric Synthesis of 1-(Oxan-3-yl)propan-1-amine
Context: Direct reductive amination often yields racemates. For high-affinity kinase inhibitors, enantiopurity is non-negotiable. We utilize Ellman’s auxiliary for stereocontrol.
Reagents:
-
1-(Oxan-3-yl)propan-1-one (Ketone precursor)
-
(R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary)
-
Titanium(IV) ethoxide (
) -
Sodium borohydride (
)[2]
Step-by-Step Methodology:
-
Imine Formation:
-
In a dry flask under
, dissolve 1-(oxan-3-yl)propan-1-one (1.0 eq) in anhydrous THF. -
Add (R)-2-Methyl-2-propanesulfinamide (1.1 eq) and
(2.0 eq). -
Reflux at 70°C for 16 hours. Monitor by LCMS for disappearance of ketone.
-
Checkpoint: The formation of the N-sulfinyl imine intermediate is critical.
-
-
Diastereoselective Reduction:
-
Cool the mixture to -48°C.
-
Add
(4.0 eq) slowly to minimize exotherm. Stir for 4 hours while warming to room temperature. -
Mechanism:[1] The bulky sulfinyl group directs the hydride attack, typically yielding diastereomeric ratios (dr) > 95:5.
-
-
Hydrolysis (Deprotection):
-
Quench with brine, filter through Celite to remove Titanium salts.
-
Treat the crude sulfinamide with 4M HCl in dioxane/MeOH (1:1) for 1 hour at RT.
-
Concentrate to yield the chiral 1-(oxan-3-yl)propan-1-amine hydrochloride salt .
-
Protocol B: Coupling to Kinase Core
Context: Attaching the amine to a 4-chloroquinazoline or 2-chloropyrimidine core (common kinase scaffolds).
Step-by-Step Methodology:
-
Preparation: Dissolve the heteroaromatic chloride (1.0 eq) in n-Butanol or DMF.
-
Addition: Add the chiral amine salt (1.2 eq) prepared in Protocol A.
-
Base: Add DIPEA (Diisopropylethylamine) (3.0 eq) to scavenge HCl.
-
Reaction: Heat to 100°C for 4–12 hours.
-
Note: If the core is unreactive, use Buchwald-Hartwig conditions (
, BINAP, ).
-
-
Purification: Evaporate solvent. Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Part 4: Biological Evaluation (LanthaScreen™ TR-FRET)
To validate the efficacy of the synthesized inhibitor, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay. This assay is superior to standard activity assays for determining
Assay Principle:
A Europium (Eu)-labeled anti-tag antibody binds to the kinase.[3][4] An Alexa Fluor™ 647-labeled "tracer" (a promiscuous kinase inhibitor) binds to the ATP pocket.[3][4] When both are bound, FRET occurs (Eu
Experimental Workflow:
-
Reagent Prep:
-
1X Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Tracer: Dilute Kinase Tracer 236 (or specific tracer) to 4X optimal concentration (determined via titration, typically 5–100 nM).
-
Kinase/Antibody Mix: Prepare 2X solution of Kinase (5 nM final) and Eu-anti-His/GST antibody (2 nM final).
-
-
Plate Setup (384-well Low Volume White Plate):
-
Column 1-2 (No Inhibitor Control): DMSO only (Max FRET).
-
Column 3-4 (No Kinase Control): Buffer only (Background).
-
Test Wells: Add 5
L of test compound (1-(oxan-3-yl)propan-1-amine derivative) in serial dilution (10-point dose-response).
-
-
Reaction Initiation:
-
Add 5
L of Kinase/Antibody Mix to all wells. -
Add 5
L of Tracer Solution to all wells. -
Total Volume: 15
L.
-
-
Incubation & Read:
-
Incubate for 60 minutes at Room Temperature (protected from light).
-
Read on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).
-
Excitation: 337 nm (Laser) or 340 nm (Flash lamp).
-
Emission 1 (Donor): 615 nm (Europium).
-
Emission 2 (Acceptor): 665 nm (Alexa Fluor).
-
-
Data Analysis:
-
Calculate Emission Ratio (ER):
. -
Plot ER vs. log[Compound] to determine
(which approximates in this displacement format).
-
Part 5: Workflow Visualization
The following diagram details the synthetic and validation pipeline.
Figure 2: Integrated workflow from chiral fragment synthesis to biological validation.
References
-
PharmaBlock Sciences. (2020). Tetrahydropyrans in Drug Discovery: Bioisostere of Cyclohexane. Retrieved from
-
Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay Protocol. Retrieved from
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual grounding on Ether/Carbocycle bioisosterism).
- Robichaud, J., et al. (2016). Tetrahydropyran-containing Inhibitors of Kinases.
-
Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. (Basis for Protocol A).[1]
Sources
Application Notes & Protocols: Functionalization of the Primary Amine in 1-(Oxan-3-yl)propan-1-amine
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
The 1-(oxan-3-yl)propan-1-amine scaffold is of significant interest to the medicinal chemistry community. The oxane ring, a saturated six-membered heterocycle containing oxygen, can favorably influence a molecule's physicochemical properties, such as solubility and metabolic stability.[1][2] The primary amine group serves as a versatile synthetic handle, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR) in drug discovery programs. The selective manipulation of such amine architectures has garnered considerable attention for its wide-ranging applications.[3]
This document provides a detailed guide to several robust methods for the functionalization of the primary amine in 1-(Oxan-3-yl)propan-1-amine. The protocols described herein are designed to be reproducible and scalable, providing a foundational framework for the synthesis of novel derivatives. We will delve into the mechanistic underpinnings of each transformation, offering insights into reagent selection and reaction optimization.
Core Functionalization Strategies
The primary amine of 1-(Oxan-3-yl)propan-1-amine can be readily functionalized through several key reaction pathways. This guide will focus on four of the most common and versatile transformations:
-
Acylation to form Amides: The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry.[4]
-
Sulfonylation to form Sulfonamides: Sulfonamides are a critical class of functional groups found in numerous approved drugs.[5]
-
Reductive Amination to form Secondary Amines: This one-pot procedure is a highly efficient method for N-alkylation.[6]
-
Direct Alkylation to form Secondary and Tertiary Amines: While sometimes challenging, direct alkylation offers a straightforward route to N-alkylated products.
Below is a logical workflow illustrating these primary functionalization pathways.
Caption: Key functionalization pathways for 1-(Oxan-3-yl)propan-1-amine.
Acylation to Form Amides
The reaction of a primary amine with a carboxylic acid or its activated derivative to form an amide is a cornerstone of organic synthesis.[7] This transformation can be achieved using a variety of reagents and conditions, each with its own advantages.
Amide Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that facilitates amide bond formation under mild conditions.[8][9] The reaction proceeds through the formation of an active ester, which is then readily attacked by the primary amine.[10]
Reaction Mechanism Overview
The mechanism involves the activation of the carboxylic acid by HATU to form an O-acyl(tetramethyl)isouronium salt. This is followed by the addition of the amine nucleophile to yield the amide product.[8]
Caption: Workflow for HATU-mediated amide coupling.
Experimental Protocol: General Procedure for HATU Coupling
-
Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and 1-(Oxan-3-yl)propan-1-amine (1.1 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.), to the solution.
-
Coupling Agent Addition: Add HATU (1.1-1.2 eq.) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value |
| Stoichiometry (Acid:Amine:HATU:Base) | 1.0 : 1.1 : 1.1 : 2.0-3.0 |
| Solvent | DMF or DCM |
| Temperature | Room Temperature |
| Reaction Time | 1-4 hours |
| Typical Yield | 80-95% |
Sulfonylation to Form Sulfonamides
The synthesis of sulfonamides is typically achieved by reacting a primary amine with a sulfonyl chloride in the presence of a base. This reaction is generally high-yielding and provides a stable linkage that is often explored in drug design.
Experimental Protocol: General Procedure for Sulfonylation
-
Reactant Preparation: Dissolve 1-(Oxan-3-yl)propan-1-amine (1.0 eq.) in a suitable solvent such as DCM or pyridine.
-
Base Addition: If not using pyridine as the solvent, add a base such as triethylamine (1.5-2.0 eq.).
-
Sulfonyl Chloride Addition: Cool the solution to 0 °C in an ice bath and add the desired sulfonyl chloride (1.0-1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with a mild acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
| Parameter | Value |
| Stoichiometry (Amine:Sulfonyl Chloride:Base) | 1.0 : 1.0-1.1 : 1.5-2.0 |
| Solvent | DCM or Pyridine |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-16 hours |
| Typical Yield | 75-90% |
Reductive Amination to Form Secondary Amines
Reductive amination is a powerful and widely used method for the N-alkylation of primary amines.[11] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[6] This one-pot procedure is favored for its efficiency and broad substrate scope.[12]
Using Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[13][14] It is less reactive towards aldehydes and ketones compared to the iminium ion intermediate, which minimizes side reactions.[15]
Reaction Mechanism Overview
The reaction begins with the formation of an imine from the primary amine and the carbonyl compound. The imine is then selectively reduced by sodium triacetoxyborohydride to yield the secondary amine.
Caption: Simplified workflow for reductive amination.
Experimental Protocol: General Procedure for Reductive Amination
-
Reactant Preparation: In a round-bottom flask, dissolve 1-(Oxan-3-yl)propan-1-amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[6]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyls, a catalytic amount of acetic acid can be added.[12]
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.[6]
-
Reaction Completion: Continue stirring the reaction at room temperature for 3-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
| Parameter | Value |
| Stoichiometry (Amine:Carbonyl:Reducing Agent) | 1.0 : 1.0-1.2 : 1.5 |
| Solvent | DCM or DCE |
| Temperature | Room Temperature |
| Reaction Time | 3-24 hours |
| Typical Yield | 70-90% |
Direct N-Alkylation with Alkyl Halides
Direct alkylation of primary amines with alkyl halides is a classical method for forming C-N bonds. However, this method can be complicated by over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[16] Careful control of reaction conditions is necessary to achieve selective mono-alkylation.
Experimental Protocol: Selective Mono-alkylation
-
Reactant Preparation: Dissolve 1-(Oxan-3-yl)propan-1-amine (1.0 eq.) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (MeCN). Add a mild base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq.).
-
Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 eq.) dropwise to the mixture at room temperature or 0 °C to control the initial reaction rate.[6]
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed. Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of dialkylated byproducts.[6]
-
Work-up: Upon completion, filter off any inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Value |
| Stoichiometry (Amine:Alkyl Halide:Base) | 1.0 : 1.0-1.1 : 2.0-3.0 |
| Solvent | DMSO or MeCN |
| Temperature | 0 °C to 60 °C |
| Reaction Time | 4-24 hours |
| Typical Yield | 40-70% (mono-alkylated) |
Conclusion
The functionalization of the primary amine in 1-(Oxan-3-yl)propan-1-amine provides a gateway to a vast chemical space for drug discovery and development. The protocols outlined in this application note for amide formation, sulfonylation, reductive amination, and direct alkylation offer reliable and versatile methods for synthesizing a diverse library of derivatives. The choice of method will depend on the desired final product and the compatibility of other functional groups within the molecule. Careful consideration of the reaction mechanisms and optimization of the experimental conditions are key to achieving high yields and purity.
References
-
Sodium triacetoxyborohydride - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
HATU - Wikipedia. (n.d.). Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Sodium triacetoxyborohydride - Wikipedia. (n.d.). Retrieved from [Link]
-
Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Myers, A. G. (n.d.). Chemistry 115. Retrieved from [Link]
-
Bio-Inspired Primary Amine α-C–H Functionalization - ChemRxiv. (n.d.). Retrieved from [Link]
-
Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination | The Journal of Organic Chemistry - ACS Publications. (2010, July 28). Retrieved from [Link]
-
A Novel Strategy for N-Alkylation of Primary Amines. (n.d.). Retrieved from [Link]
-
Protecting group - Wikipedia. (n.d.). Retrieved from [Link]
-
Amine alkylation - Wikipedia. (n.d.). Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
-
Reductant-Controlled Access to Sulfinamides from Aliphatic Primary Amines | Organic Letters - ACS Publications. (2025, November 3). Retrieved from [Link]
-
Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). Retrieved from [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC. (n.d.). Retrieved from [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. (2023, December 22). Retrieved from [Link]
-
21.7: Chemistry of Amides. (2022, September 24). Retrieved from [Link]
-
Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies - ACS Publications. (2018, January 22). Retrieved from [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. (2024, April 14). Retrieved from [Link]
-
23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (2021, July 31). Retrieved from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
A rapid method of N-alkylation of amines - Journal of the Chemical Society C. (n.d.). Retrieved from [Link]
-
Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025, July 11). Retrieved from [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016, September 15). Retrieved from [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (n.d.). Retrieved from [Link]
-
Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Primary α-tertiary amine synthesis via α-C–H functionalization - RSC Publishing. (2019, February 8). Retrieved from [Link]
-
The Synthesis of Functionalised Sulfonamides - UCL Discovery. (n.d.). Retrieved from [Link]
-
Deprotective Functionalization: An Emerging Concept for Amine Reactivity - PMC. (2025, December 15). Retrieved from [Link]
-
Oxetanes in Drug Discovery Campaigns - Semantic Scholar. (2023, September 7). Retrieved from [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]
-
Research could enable assembly line synthesis of prevalent amine-containing drugs. (2022, April 15). Retrieved from [Link]
-
(PDF) Primary α-Tertiary Amine Synthesis via α-C–H Functionalization - ResearchGate. (2019, February 17). Retrieved from [Link]
-
Oxetane Synthesis via Alcohol C–H Functionalization - ACS Publications. (2023, July 18). Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis of primary amines by one-pot reductive amination of aldehydes - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
1-(oxan-3-yl)propan-1-amine (C8H17NO) - PubChemLite. (n.d.). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sodium triacetoxyborohydride [organic-chemistry.org]
- 14. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 15. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amine alkylation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Safe Storage & Handling of Tetrahydropyran (THP) Amines
Executive Summary
Tetrahydropyran (THP) amines present a dual chemical personality: they possess the nucleophilicity of an amine and the autoxidation susceptibility of a cyclic ether. While the amine functionality dictates reactivity in synthesis, the ether moiety dictates safety in storage. Like its structural analog Tetrahydrofuran (THF), the THP ring is a Class B Peroxide Former (concentration hazard).
This guide provides a self-validating system for the storage, detection, and remediation of peroxides in THP amines, ensuring both personnel safety and experimental reproducibility.
Part 1: The Hazard Mechanism
Why do THP Amines form Peroxides?
The presence of the amine group does not immunize the molecule against the inherent instability of the ether ring. The mechanism is driven by radical autoxidation at the
-
Initiation: Light or heat generates a radical by abstracting a hydrogen atom from the
-position. -
Propagation: This radical reacts with atmospheric oxygen to form a peroxy radical, which then abstracts a hydrogen from another THP molecule.
-
Result: Accumulation of hydroperoxides (
). If distilled or evaporated, these concentrate and can polymerize into shock-sensitive organic peroxides.[1][2]
Visualizing the Pathway
The following diagram illustrates the autoxidation pathway and the critical intervention points.
Caption: Figure 1. Autoxidation mechanism of cyclic ethers. Note that the cycle is autocatalytic; once peroxides form, they accelerate further degradation.
Part 2: Storage Protocols (Prevention)
To prevent the initiation step shown above, you must eliminate the reagents of autoxidation: Oxygen and Light .
| Parameter | Protocol Specification | Scientific Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces |
| Container | Amber Glass or Aluminum | Blocks UV radiation, which provides the activation energy for the initial H-abstraction. |
| Temperature | < 20°C (Cool/Refrigerated) | Reduces the kinetic rate of radical propagation. |
| Inhibitor | BHT (2,6-Di-tert-butyl-4-methylphenol) | Acts as a radical scavenger. Note: Ensure BHT does not interfere with downstream catalysis (e.g., certain Pd-catalyzed couplings). |
| Headspace | Minimize Headspace | A large volume of air above the liquid acts as an oxygen reservoir. Transfer to smaller vessels as volume decreases. |
Part 3: Detection & Troubleshooting
Critical Warning: Never test a container that shows visible crystallization or stratification (liquid separation). These are signs of advanced polymerization. Evacuate the area and contact EHS immediately.
Workflow: The "Receive-Test-Use" Cycle
Caption: Figure 2. Decision logic for handling peroxide-forming amines.
Protocol A: Rapid Screening (Quantofix® Method)
Best for daily checks before use.
-
Dip: Insert the test strip into the solvent for 1 second.
-
Evaporate: Allow the solvent to evaporate from the pad (approx. 15-30 seconds).
-
Why? The reaction requires a small amount of water to proceed, and organic solvent can shield the reagents.
-
-
Read: Add one drop of deionized water to the pad. Compare color to the chart immediately.
-
Blue indicates peroxides.
-
Protocol B: The "Amine-Corrected" Potassium Iodide (KI) Test
Best for precise validation. Note the specific modification for amines.
The Challenge: Standard KI tests rely on acidic conditions to oxidize Iodide (
The Modified Protocol:
-
Reagent Prep: Mix 1 mL of freshly prepared 10% KI solution with 1 mL of Glacial Acetic Acid.
-
Acidification Check: Add 1 mL of your THP Amine sample.
-
Crucial Step: Verify the pH is acidic (pH < 4) using litmus paper. If the amine is strong or concentrated, you may need to add more Glacial Acetic Acid until the solution is acidic.
-
-
Observation:
Part 4: Remediation (Peroxide Removal)
If your material tests between 20–100 ppm, it can often be salvaged. If >100 ppm, disposal is safer than remediation.
Method: Activated Alumina Column
This is the preferred method for amines as it avoids adding water or metal salts that might complex with the amine.
-
Preparation: Pack a glass column with Activated Alumina (Basic or Neutral, Brockmann I) . Use approximately 20g of alumina per 100g of solvent.
-
Filtration: Pass the THP amine through the column under gravity or slight positive pressure (Nitrogen).
-
Mechanism:[7] Peroxides adsorb strongly to the alumina surface.
-
-
Retest: Test the eluent immediately. It should be peroxide-free.[8]
-
Disposal of Alumina: The alumina now contains concentrated peroxides. Flush it with a dilute Ferrous Sulfate solution to quench it before disposal.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I distill THP amine if it has "just a little" peroxide? A: NO. Distillation concentrates the peroxides in the pot residue. Even 20 ppm can concentrate to explosive levels if the vessel is distilled to dryness. You must remove peroxides (via Alumina) before any distillation or evaporation step.
Q: My Quantofix strip turned green instead of blue. What does this mean? A: This often indicates the strip is old or the pH is too high (too basic). The amine might be interfering with the enzymatic or redox indicators on the strip. Switch to the Modified KI Test (Protocol B) to confirm.
Q: Does the "Amine" part of the molecule degrade too? A: While the ether ring forms peroxides, amines can oxidize to N-oxides over time, which usually present as a yellow/orange discoloration. While N-oxides are impurities that affect yield, they are not shock-sensitive explosives like peroxides. However, dark color usually implies significant age and likely high peroxide content.
Q: How long can I store 4-Aminotetrahydropyran after opening? A: Treat it as a Class B peroxide former.
-
Unopened: 12-18 months (check expiration).
-
Opened: Test every 3 months. Discard or re-purify after 6-12 months.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Clark, D. E. (2001). "Peroxides and Peroxide-Forming Compounds."[1][2][9] Chemical Health and Safety, 8(5), 12-22.
-
Sigma-Aldrich. (n.d.). Peroxide Forming Solvents: Classification and Testing.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Peroxide-Forming Chemicals.
-
Jackson, H. L., et al. (1970). "Control of Peroxidizable Compounds." Journal of Chemical Education, 47(3), A175.
Sources
- 1. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. Peroxide Forming Chemicals | Florida Tech [fit.edu]
- 3. solvay.com [solvay.com]
- 4. h2o2.mojoactive.dev [h2o2.mojoactive.dev]
- 5. Peroxide Forming Chemicals | Compliance and Risk Management [kent.edu]
- 6. Peroxide-Forming Chemicals | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Oxidation of Potassium Iodide by Hydrogen Peroxide [chem.rutgers.edu]
- 8. Management of Peroxide-Forming Organic Solvents [ehs.lbl.gov]
- 9. wikieducator.org [wikieducator.org]
Technical Support Center: Optimization of 1-(Oxan-3-yl)propan-1-amine Synthesis
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Yield improvement and troubleshooting for alpha-branched heterocyclic amine synthesis.
Introduction: The Chemical Challenge
You are attempting to synthesize 1-(tetrahydro-2H-pyran-3-yl)propan-1-amine (IUPAC). This molecule features an amine attached to a secondary carbon, flanked by an ethyl group and a tetrahydropyran (THP) ring.
Why your yield is likely low:
-
Steric Hindrance: The C3 position of the THP ring creates significant steric bulk, impeding the attack of the nitrogen nucleophile on the carbonyl precursor.
-
Enolization vs. Imine Formation: If starting from the ketone (1-(tetrahydropyran-3-yl)propan-1-one), the alpha-protons are susceptible to deprotonation, leading to enolization rather than imine formation.
-
Product Solubility: The resulting primary amine is moderately polar and basic, often leading to loss during aqueous workup (partitioning into the aqueous phase).
This guide provides two distinct, high-yield protocols: the Titanium-Mediated Reductive Amination (for racemic bulk synthesis) and the Ellman Auxiliary Route (for high-purity/chiral synthesis).
Module 1: High-Yield Racemic Synthesis (The "Standard" Route)
Scenario: You have the ketone precursor and need to generate the racemic amine efficiently. Standard reductive amination (using
The Solution: Titanium(IV) Isopropoxide Protocol
Standard conditions fail because water generated during imine formation pushes the equilibrium back to the ketone.
Optimized Protocol
-
Imine Formation (The Critical Step):
-
Charge a flame-dried flask with 1-(tetrahydropyran-3-yl)propan-1-one (1.0 equiv).
-
Add Ammonia (7M in MeOH) (5.0–7.0 equiv). Note: Excess ammonia is crucial to prevent dimer formation.
-
Add Titanium(IV) isopropoxide (
) (1.25 equiv) dropwise. -
Stir under Argon for 6–12 hours. The solution will likely turn slightly viscous.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Borohydride (
) (1.5 equiv) portion-wise. Caution: Gas evolution. -
Warm to Room Temperature (RT) and stir for 3 hours.
-
-
Quench (The "Sticky" Part):
-
Quench with 2M Ammonium Hydroxide (
). Do not use water alone; the titanium salts will form a gummy paste that traps your product. -
Filter the resulting white precipitate through a Celite pad. Wash the pad thoroughly with DCM.
-
Troubleshooting (Q&A)
Q: The reaction mixture turned into a solid gel during the quench. How do I recover my product? A: This is "Titanium Gel." You likely quenched with neutral water.
-
Fix: Add 1M NaOH until the pH > 12. The titanium oxides will precipitate more granularly. Filter, then wash the solid cake with 10% MeOH in DCM to leach out the trapped amine.
Q: I see a large peak at M+ mass of [2 x Product - NH3]. What is this? A: This is the secondary amine dimer (dialkylation).
-
Cause: The primary amine product reacted with the unreacted ketone.
-
Fix: Increase the Ammonia equivalents to 10x. Ensure the Imine Formation step runs long enough (monitor by consumption of ketone via TLC/LCMS) before adding the reducing agent.
Module 2: Enantioselective Synthesis (The "Precision" Route)
Scenario: You require a single enantiomer for biological testing, or the ketone route is too messy.
The Solution: Ellman Sulfinamide Strategy
Instead of reducing a hindered ketone, we add an ethyl group to an aldehyde-derived sulfinylimine. This is chemically superior because aldehydes are more reactive (less steric hindrance) and the sulfinyl group directs stereochemistry.
Optimized Protocol
-
Condensation:
-
React Tetrahydropyran-3-carbaldehyde with (R)-tert-butanesulfinamide (1.1 equiv) and
(2.0 equiv) in THF. -
Yields the N-sulfinyl aldimine.
-
-
Grignard Addition (Stereodefining Step):
-
Deprotection:
-
Treat the resulting sulfinamide with 4M HCl in Dioxane .
-
Precipitate the amine hydrochloride salt with Diethyl Ether (
).
-
Troubleshooting (Q&A)
Q: My diastereomeric ratio (dr) is low (e.g., 60:40). How do I improve it? A: The solvent and additive matter.
-
Fix: Switch the solvent to Toluene (non-coordinating).
-
Advanced Fix: Add Trimethylaluminum (
) or before the Grignard reagent. This creates a rigid "aluminate" intermediate that significantly enhances facial selectivity.
Q: The Grignard addition stalled. I recovered starting material. A: The THP oxygen might be coordinating your Grignard reagent, effectively sequestering it.
-
Fix: Increase EtMgBr to 3.0–4.0 equivalents. Ensure the reaction warms to -20°C if -78°C is too sluggish.
Module 3: Purification & Isolation (The "Yield Killer")
Scenario: The reaction worked, but you lost 50% of the mass during extraction.
The Solution: pH-Swing Extraction or SCX Capture
Method A: The pH-Swing (For >500mg scale)
-
Evaporate reaction solvent. Dissolve residue in 1M HCl (pH < 2).
-
Wash with
(removes non-basic impurities). Discard Organic Layer. -
Basify Aqueous Layer with 4M NaOH to pH > 12. The amine is now free-base and oily.
-
Extract 3x with DCM/Isopropanol (3:1) . Note: Pure DCM is often too non-polar to extract polar amines efficiently.
-
Dry over
and concentrate.
Method B: SCX Solid Phase Extraction (For <500mg scale)
-
Load the crude reaction mixture (dissolved in MeOH) onto a Strong Cation Exchange (SCX-2) cartridge.
-
Wash with MeOH (removes non-basic impurities).
-
Elute product with 2M Ammonia in MeOH .
-
Concentrate.[4][7][8][9][10][11] This yields the free amine without aqueous workup.
Visual Decision Guides
Figure 1: Synthesis Route Decision Matrix
Caption: Select Route A for bulk racemic material or Route B for high-purity chiral applications. Note that Route B via the aldehyde is generally more robust for this specific scaffold.
Figure 2: Workup Protocol Flowchart
Caption: The "pH-Swing" method ensures removal of neutral organic byproducts before isolating the polar amine.
Summary of Key Specifications
| Parameter | Standard Reductive Amination | Titanium-Mediated Protocol (Recommended) | Ellman Auxiliary Route |
| Reagents | t-BS-NH2, | ||
| Typical Yield | 30–45% | 75–85% | 65–80% |
| Major Byproduct | Secondary Amine (Dimer) | Titanium salts (if quenched poorly) | Diastereomer (if unoptimized) |
| Stereocontrol | None (Racemic) | None (Racemic) | High (>95:5 dr) |
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1]
-
Ellman, J. A., et al. "Asymmetric Synthesis of α-Branched Amines."[4][12] The Journal of Organic Chemistry, 64(4), 1278–1284.
-
Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, 1995.
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of α,α-Dibranched Amines by the Trimethylaluminum-Mediated 1,2-Addition of Organolithiums to tert-Butanesulfinyl Ketimines [organic-chemistry.org]
- 5. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 6. Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. orgsyn.org [orgsyn.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. designer-drug.com [designer-drug.com]
- 11. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
Technical Support Center: Purification of 1-(tetrahydro-2H-pyran-3-yl)propan-1-amine Oil
Welcome to the technical support resource for the purification of 1-(tetrahydro-2H-pyran-3-yl)propan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The inherent structural features of this molecule—specifically its basicity and the presence of two chiral centers—present unique purification challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and achieve your desired purity.
Introduction: Understanding the Molecule and Its Challenges
1-(tetrahydro-2H-pyran-3-yl)propan-1-amine is a primary amine featuring a tetrahydropyran (THP) ring. Its synthesis often results in a mixture of diastereomers, alongside unreacted starting materials and side products. The primary purification goal is typically twofold: removing process-related impurities and, in many cases, separating the desired diastereomer from the others. The amine's basicity is a key handle for purification but can also lead to issues like peak tailing in chromatography if not properly managed.
Part 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting
This section addresses common, high-level issues encountered during the initial workup and analysis of crude 1-(tetrahydro-2H-pyran-3-yl)propan-1-amine oil.
Q1: My crude product is a dark, viscous oil after solvent removal. What are the likely causes and the first purification step?
A1: Dark coloration often indicates the presence of high-molecular-weight byproducts or residual palladium or nickel catalysts from reductive amination steps.
-
Initial Action: Before attempting chromatography or distillation, perform a preliminary cleanup. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). If catalyst residue is suspected, a filtration through a pad of Celite® can remove insoluble particulates. For colored organic impurities, you can stir the solution with a small amount of activated charcoal for 15-30 minutes, followed by filtration through Celite®. Be aware that charcoal can sometimes adsorb the product, so use it judiciously and monitor for yield loss.
Q2: My initial aqueous workup results in a persistent emulsion that won't separate. How can I resolve this?
A2: Emulsions are common when working with amines due to their surfactant-like properties.
-
Troubleshooting Steps:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which often forces the separation of layers.
-
Filter: Pass the entire emulsified mixture through a pad of Celite® or glass wool.
-
Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is a highly effective method for breaking it.
-
Solvent Modification: Adding a small amount of a different organic solvent (e.g., a little THF or methanol) can sometimes alter the phase dynamics sufficiently to break the emulsion, but be mindful this will require more extensive drying and solvent removal later.
-
Q3: The ¹H NMR spectrum of my crude product is very complex, with many overlapping signals in the aliphatic region. How do I begin to identify the impurities?
A3: The complexity arises from multiple sources, primarily the presence of multiple diastereomers and potential starting material carryover.[1]
-
Analytical Approach:
-
Identify Diastereomers: Since your product has two chiral centers, you will likely have at least two sets of diastereomeric signals. These will have similar chemical shifts and splitting patterns but will be distinct peaks.
-
Check for Starting Materials: Compare the crude spectrum to the spectra of your starting materials (e.g., the corresponding ketone).
-
Acid-Base Extraction: The most effective first step to simplify the mixture is an acid-base liquid-liquid extraction.[2] Dissolve the crude oil in an organic solvent and wash with a dilute acid (e.g., 1M HCl).[3] Your amine product will be protonated and move into the aqueous layer, leaving most neutral organic impurities behind.[4] You can then basify the aqueous layer (e.g., with NaOH) and re-extract your purified amine into an organic solvent. This will often provide a much cleaner sample for analysis.
-
Part 2: Troubleshooting Guide for Specific Purification Methods
This section provides detailed solutions for problems encountered during common purification techniques.
Issue 1: Poor Separation of Diastereomers by Flash Column Chromatography
-
Symptom: On TLC or in the collected fractions, the diastereomers are co-eluting or have very poor resolution (e.g., Rf values of 0.30 and 0.32). You observe significant peak tailing.
-
Root Cause: The basic amine interacts strongly with acidic silanol groups on the surface of standard silica gel, leading to tailing. Furthermore, the structural similarity of diastereomers requires a highly optimized mobile phase for separation.
-
Solutions & Protocol:
-
Deactivate the Silica: The most critical step is to mitigate the acidity of the stationary phase.
-
Amine-Treated Eluent: Add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your mobile phase. This base will occupy the acidic sites on the silica, allowing your amine product to elute more cleanly and reducing tailing.
-
-
Optimize the Mobile Phase:
-
Solvent System: A common system for amines is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes/heptanes.
-
Systematic Screening: Create a small TLC screening library. Spot your crude material on multiple TLC plates and run them in different solvent systems (e.g., 5% MeOH in DCM, 10% MeOH in DCM, 50% EtOAc in Heptane, etc.), each containing 1% Et₃N. This will help you find the ideal polarity for separation.
-
-
Consider Alternative Stationary Phases: If silica fails, consider using alumina (neutral or basic) or a commercially available amine-functionalized silica gel.
-
| Parameter | Standard Approach (Problematic) | Optimized Approach (Solution) | Rationale |
| Stationary Phase | Standard Silica Gel | Silica Gel or Neutral Alumina | Standard silica is acidic and causes peak tailing for basic compounds. |
| Mobile Phase | EtOAc/Hexanes | EtOAc/Hexanes + 1% Et₃N or MeOH/DCM + 1% Et₃N | The added base neutralizes active sites on the silica, preventing tailing.[5] |
| Loading | Dry or dissolved in eluent | Pre-adsorb onto silica, then dry-load | Dry loading onto a small amount of silica often provides sharper bands and better separation. |
Issue 2: Low Yield and Product Decomposition During Distillation
-
Symptom: The distilled product is discolored (yellow or brown), and a significant amount of dark, tar-like material is left in the distillation flask. The overall yield is poor.
-
Root Cause: Primary amines can be susceptible to oxidation and thermal decomposition at elevated temperatures. Air leaks in the distillation apparatus can be particularly damaging.
-
Solutions & Protocol:
-
Use High Vacuum: Perform the distillation under high vacuum (e.g., <1 mmHg) to lower the boiling point and minimize the required temperature.
-
Maintain an Inert Atmosphere: Ensure your system is leak-free and backfill with an inert gas like nitrogen or argon before heating.
-
Control the Temperature: Use a heating mantle with a temperature controller and a stir bar for even heating. Heat the oil bath only 15-20 °C above the expected boiling point of the liquid to avoid overheating.
-
Kugelrohr Distillation: For small-scale purifications (<5 g), a Kugelrohr apparatus is ideal. It minimizes the path length for the vapor and allows for distillation at lower temperatures, significantly reducing the risk of decomposition.
-
Issue 3: Failure to Achieve Purification via Salt Formation and Crystallization
-
Symptom: Upon adding an acid to a solution of your amine, the product "oils out" as a sticky liquid instead of forming a crystalline solid.
-
Root Cause: The formed ammonium salt is either too soluble in the chosen solvent system or its melting point is below room temperature. The presence of impurities can also inhibit crystallization.
-
Solutions & Protocol:
-
Solvent Selection is Key: The goal is to find a solvent where the free amine is soluble, but the ammonium salt is not.
-
Common Solvents: Diethyl ether, methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of hexanes and ethyl acetate are excellent starting points.
-
-
Acid Selection:
-
For General Purification: An ethereal solution of HCl is commonly used to form the hydrochloride salt, which is often a crystalline solid.[6]
-
For Diastereomer Separation: A chiral acid like (+)- or (-)-tartaric acid or dibenzoyl-tartaric acid is required. The reaction of your diastereomeric amine mixture with one enantiomer of a chiral acid will produce a pair of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[7][8][9]
-
-
Experimental Protocol for Diastereomeric Resolution:
-
Dissolve the diastereomeric amine mixture (1.0 eq) in a minimal amount of a warm solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid, 0.5 eq) in the same solvent.
-
Slowly add the acid solution to the warm, stirring amine solution.
-
Allow the mixture to cool slowly to room temperature, then cool further in an ice bath or refrigerator.
-
Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.
-
The more soluble diastereomeric salt will remain in the filtrate.
-
To recover the free amine, dissolve the separated salt crystals in water, basify with NaOH, and extract with an organic solvent.
-
-
A novel approach for amine purification involves using trichloroacetic acid (TCA). The TCA-amine salt often precipitates readily, and upon gentle heating, the TCA decarboxylates to liberate the pure amine, CO₂, and chloroform, minimizing waste.[10][11]
Part 3: Visualization of Purification Workflows
Decision-Making Workflow for Purification Strategy
The following diagram outlines a logical approach to selecting the appropriate purification method based on the initial analysis of the crude product.
Caption: Decision tree for selecting a purification strategy.
Experimental Workflow for Diastereomeric Salt Resolution
This flowchart details the key steps for separating diastereomers using a chiral resolving agent.
Caption: Workflow for diastereomer separation via fractional crystallization.
References
-
Lumbroso, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link][10][11]
-
The Organic Chemistry Tutor. (2022). Amine and HCl - salt formation reaction. YouTube. Available at: [Link][6]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Available at: [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Available at: [Link][4]
-
Lumbroso, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Available at: [Link][3]
-
Chemistry LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation. Available at: [Link][2]
-
Chemistry LibreTexts. (2021). Separation or Resolution of Enantiomers. Available at: [Link][7]
-
Chemistry LibreTexts. (2020). Separating enantiomers. Available at: [Link][8]
-
Google Patents. (2006). WO2006030017A1 - Synthesis of amine stereoisomers. Available at: [5]
-
Chemistry LibreTexts. (2020). Resolution (Separation) of Enantiomers. Available at: [Link][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Workup [chem.rochester.edu]
- 4. Isolation (Recovery) [chem.ualberta.ca]
- 5. WO2006030017A1 - Synthesis of amine stereoisomers - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 11. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling & Stability of Tetrahydropyran (THP) Amines
Ticket ID: THP-AMINE-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting hygroscopicity, physical state changes, and stoichiometry drift in 4-aminotetrahydropyran and derivatives.
Executive Summary
Tetrahydropyran (THP) amines, particularly 4-aminotetrahydropyran (CAS: 38041-19-9), are critical pharmacophores used to modulate lipophilicity (
This behavior is rarely due to chemical decomposition but rather aggressive hygroscopicity and carbamate formation . The ether oxygen in the THP ring increases the basicity and polarity of the amine relative to carbocyclic analogs, accelerating the absorption of atmospheric water and
This guide provides authoritative protocols to handle, recover, and stabilize these reagents.
Module 1: The "Gummy" Solid Phenomenon
Q: My 4-aminotetrahydropyran arrived as a solid but turned into a yellow oil/gum after opening. Is it degraded?
A: Likely not degraded, but contaminated . 4-Aminotetrahydropyran has a melting point near physiological temperature (~34–36°C) [1]. It exists on the thermodynamic edge between solid and liquid.
-
Freezing Point Depression: Absorption of trace atmospheric water lowers the melting point, causing the solid to liquefy (deliquescence).
-
Carbamate Formation: Primary amines react reversibly with atmospheric
to form carbamic acid salts ( ). This creates a crusty, gummy "skin" on the material.
Diagnostic Test:
Dissolve a small aliquot in
-
Pure: Sharp peaks.
-
Wet/Carbamate: Broadened exchangeable protons (
) and water peaks. -
Fix: If the NMR shows the carbon skeleton is intact, the material is recoverable (See Module 3).
Module 2: Immediate Handling & Weighing
Q: How do I weigh this material accurately for tight stoichiometry (e.g., 1.05 equiv)?
A: Do not weigh the free base on an open balance. The mass will drift upwards by 1-5% within seconds due to moisture uptake, leading to under-charging of the reagent.
Protocol: The "Stock Solution" Method (Recommended) Instead of weighing the neat solid/liquid for every reaction, convert the bulk material into a titrated stock solution.
-
Dissolution: Dissolve the entire bottle of fresh/recovered amine in dry Dichloromethane (DCM) or Toluene.
-
Drying: Add activated 3Å Molecular Sieves to the solution and let stand for 12 hours.
-
Titration: Determine the exact molarity (
) by titrating a 1.0 mL aliquot against standard 0.1 M HCl (in isopropanol) using bromocresol green as an indicator, or by quantitative NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) [2]. -
Usage: Dispense by volume via syringe. This eliminates hygroscopic error entirely.
Module 3: Recovery & Purification
Q: I have "wet" amine. How do I dry it without degrading it?
A: Standard vacuum drying is often insufficient because the water binds tightly to the amine/ether motif. You must use Azeotropic Distillation .[1]
The Toluene Azeotrope Protocol: Water and toluene form a low-boiling azeotrope (84°C) that "carries" water out of the amine [3].
-
Dissolve: Dissolve the wet amine in Toluene (10 mL per gram of amine).
-
Distill: Use a rotary evaporator (bath temp 45°C, reduced pressure). Evaporate to dryness.
-
Repeat: Re-dissolve in fresh anhydrous toluene and evaporate again. Repeat 3x.
-
Final Polish: If the material is a liquid, store over KOH pellets. If solid, store in a desiccator.
Data Table: Drying Agent Compatibility for THP Amines
| Drying Agent | Compatibility | Notes |
| MgSO₄ | High | Best for solutions (DCM/EtOAc). Fast acting. |
| Na₂SO₄ | Medium | Slower; requires longer contact time. |
| CaCl₂ | Low | AVOID. Amines can coordinate to Calcium, causing yield loss. |
| KOH Pellets | High | Excellent for storing liquid amines (phase separation). |
| Silica Gel | Low | AVOID. Amines bind irreversibly to acidic silica sites. |
Module 4: Long-Term Stabilization (Salt Formation)
Q: Can I convert the free base to a salt for easier handling?
A: Yes. This is the gold standard for stability. The Hydrochloride (HCl) or Oxalate salts are non-hygroscopic solids and can be stored on the shelf [4].
Protocol: Synthesis of 4-Aminotetrahydropyran·HCl
-
Dissolve: Dissolve 4-aminotetrahydropyran (1 equiv) in dry Diethyl Ether or 1,4-Dioxane.
-
Acidify: Dropwise add 4M HCl in Dioxane (1.1 equiv) at 0°C.
-
Precipitate: The white solid will crash out immediately.
-
Isolate: Filter under Nitrogen (Schlenk filtration or rapid Buchner filtration).
-
Wash: Wash the cake with cold Diethyl Ether to remove excess acid.
-
Dry: Vacuum dry at 40°C.
Result: A free-flowing white powder (mp >200°C) that is stable to air and easy to weigh.
Visual Troubleshooting Guides
Figure 1: Handling Decision Matrix
Use this logic flow to determine the correct handling procedure based on the physical state of your reagent.
Caption: Decision matrix for handling THP amines based on initial physical state.
Figure 2: The Hygroscopic Degradation Cycle
Understanding why the material degrades ensures you break the cycle at the correct point.
Caption: The "Vicious Cycle" of hygroscopicity leading to experimental failure.
References
-
GuideChem. (2025). 4-Aminotetrahydropyran Chemical Properties and Melting Point Data. Link
-
Diplomata Comercial. (2025). Amine Product Testing: Ensuring Quality and Purity via Titration. Link
-
University of Rochester. (n.d.). Workup: Drying Methods and Azeotropic Distillation. Department of Chemistry. Link
-
CymitQuimica. (2025). Tetrahydro-2H-pyran-4-amine hydrochloride Properties and Solubility. Link
Sources
Technical Support Center: Extraction Optimization for 1-(Oxan-3-yl)propan-1-amine
Case ID: EXT-THP-001 Status: Active Agent: Senior Application Scientist Subject: pH Optimization & Troubleshooting for THP-Amine Extraction
Introduction: The Chemistry of Your Target
Welcome to the technical support hub for 1-(Oxan-3-yl)propan-1-amine (also known as 1-(Tetrahydro-2H-pyran-3-yl)propan-1-amine).
To optimize extraction, we must first define the physicochemical "personality" of your molecule. This is a primary amine attached to a tetrahydropyran (THP) ring .
-
Functional Group: Primary Amine (-NH₂).
-
Character: Basic.
-
Estimated pKa (Conjugate Acid): ~10.5 – 10.8.
-
Lipophilicity (LogP): Moderate. The THP ether oxygen increases water solubility compared to a pure cyclohexane analog, making this molecule prone to "hiding" in the aqueous layer if pH is not strictly controlled.
Module 1: The Core Protocol (The "Golden Standard")
User Query: "What is the exact pH I should target? My yields are inconsistent."
Technical Resolution: For basic amines, the "Rule of 2" applies. You must adjust the aqueous pH to at least 2 units above the pKa to ensure the molecule is in its neutral (free base) form.
For 1-(Oxan-3-yl)propan-1-amine (pKa ~10.6), your target is pH > 12.6 .
Step-by-Step Optimization Workflow
-
Quench/Dissolution: Dissolve your crude reaction mixture in dilute acid (e.g., 1M HCl) to pH < 2. Why? This protonates the amine (
), pulling it into the water and leaving non-basic impurities in the organic layer. -
The Wash (Optional): Wash the acidic aqueous layer with DCM or MTBE. Discard the organic layer (removes neutral/acidic impurities).
-
The pH Swing (CRITICAL):
-
Cool the aqueous layer to 0–5°C (exothermic reaction).
-
Slowly add 10M NaOH or 50% KOH until pH reaches 13–14 .
-
Note: Do not use weak bases like Carbonate or Bicarbonate; they max out at pH 9–10, leaving ~50% of your product trapped in the water.
-
-
Extraction: Extract 3x with DCM (Dichloromethane) or MTBE (Methyl tert-butyl ether) .
-
Scientist's Note: DCM is preferred for THP-amines due to higher solvation power for the ether ring, but MTBE avoids bottom-layer drainage issues.
-
Module 2: Visualizing the Logic
The following diagram illustrates the chemical state of your amine at different pH levels.
Caption: The pH Swing Logic. Extraction is only efficient when the equilibrium is fully shifted to the Free Base form (Green Zone).
Module 3: Troubleshooting & FAQs
Issue 1: "I have a massive emulsion (rag layer) that won't separate."
Diagnosis: The THP ring adds polarity, acting like a surfactant when the amine is partially protonated (pH ~10-11). Solution:
-
Check pH: If pH is < 12, add more NaOH. High ionic strength (from NaOH) helps break emulsions.
-
Salting Out: Add solid NaCl to saturation. This increases the density of the aqueous layer and reduces the solubility of the organic organics ("Salting Out" effect).
-
Filtration: If solid particulates are stabilizing the emulsion, filter the entire biphasic mixture through a Celite pad.
Issue 2: "My yield is low, even at pH 14."
Diagnosis: Your molecule is likely water-soluble even as a free base due to the oxygen in the oxane ring. Solution:
-
Switch Solvent: Move from Et₂O/Hexane to DCM or CHCl₃ (Chloroform). Chlorinated solvents are better hydrogen-bond donors/acceptors for ether-containing amines.
-
Continuous Extraction: If simple extraction fails, use a continuous liquid-liquid extractor for 12–24 hours.
Issue 3: "The oil turned yellow/brown upon concentration."
Diagnosis: Primary amines react with atmospheric CO₂ to form carbamates, or oxidize in air. Solution:
-
Nitrogen Flush: Always rotary evaporate under inert atmosphere if possible.
-
Avoid Heating: Do not heat the water bath > 40°C.
-
Salt Formation: Immediately convert the free base to a stable salt (e.g., HCl or Oxalate salt) for storage.
Module 4: Solvent Selection Matrix
Use this table to select the right solvent based on your specific impurity profile.
| Solvent | Polarity (Dielectric) | Extraction Efficiency for THP-Amine | Recommendation |
| DCM | 8.9 | High | Best Choice. High solubility for polar amines. |
| MTBE | 2.6 | Moderate | Good alternative. Forms fewer emulsions than DCM. |
| Ethyl Acetate | 6.0 | Moderate-Low | Avoid. Amines can react with EtOAc (transamidation) over long periods. |
| Diethyl Ether | 4.3 | Low | Avoid. Too flammable; poor solubility for the polar THP ring. |
Module 5: Decision Tree for Low Recovery
Caption: Diagnostic workflow for resolving low yield issues during workup.
References
-
PubChem. (n.d.).[1] Amine pKa and Physical Properties. National Library of Medicine. Retrieved February 23, 2026, from [Link]
-
LibreTexts Chemistry. (2020). Acidity and Basicity of Amines. Retrieved February 23, 2026, from [Link]
-
Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved February 23, 2026, from [Link]
Sources
Technical Support Center: Handling 1-(Oxan-3-yl)propan-1-amine
Status: Operational Ticket ID: TCH-SUP-OXAN-001 Classification: Organic Synthesis Building Block / Heterocyclic Amine Safety Level: High (Corrosive / Peroxide Former)
Product Identification & Core Properties
Welcome to the technical support hub for 1-(Oxan-3-yl)propan-1-amine (also known as 1-(Tetrahydro-2H-pyran-3-yl)propan-1-amine). This guide addresses the specific handling requirements derived from its dual functionality: a primary aliphatic amine and a cyclic ether (tetrahydropyran) .
| Property | Detail | Technical Note |
| Chemical Structure | C₈H₁₇NO | Tetrahydropyran ring with a propyl-amine side chain at C3. |
| Molecular Weight | 143.23 g/mol | |
| Physical State | Liquid (Standard Temp) | Colorless to pale yellow. Hygroscopic. |
| Acidity (pKa) | ~10.5 (Estimated) | Typical for primary alkyl amines; highly basic. |
| Boiling Point | ~190–210°C (Predicted) | High boiling point due to H-bonding capabilities. |
| Solubility | Polar Solvents | Soluble in water, MeOH, DCM. |
Critical Safety Hazards (The "Why" Behind the Protocol)
To safely handle this compound, you must understand the two distinct chemical threats it poses.
A. The Amine Threat: Corrosivity & Chemisorption
-
Mechanism: The primary amine group (-NH₂) has a lone pair of electrons, making it a strong nucleophile and base. Upon contact with skin, it saponifies lipids (turning fats into soap) and denatures proteins, causing deep, chemical burns that may not be immediately painful.
-
Atmospheric Sensitivity: It readily reacts with atmospheric CO₂ to form carbamate salts (
), often observed as a white crust on the vial cap.
B. The Ether Threat: Peroxidation[1][2]
-
Mechanism: The tetrahydropyran (oxane) ring contains an oxygen atom with alpha-hydrogens. Over time, in the presence of air and light, a radical mechanism abstracts a hydrogen atom, allowing O₂ to insert and form hydroperoxides (R-O-O-H).
-
Risk: While tetrahydropyrans are generally more stable than acyclic ethers (like diethyl ether), they are Class B Peroxide Formers . Concentration (e.g., distillation) can concentrate these peroxides to explosive levels.[1][2][3]
Safe Handling Workflow (Visualization)
The following diagram outlines the mandatory decision-making process before opening a bottle of 1-(Oxan-3-yl)propan-1-amine.
Figure 1: Decision logic for handling ether-amine building blocks. Note the critical stop point if crystals are visible.
Troubleshooting & FAQs
Category: Storage & Stability[3][4][5]
Q: The liquid in my bottle has turned from colorless to yellow. Is it still usable?
-
Diagnosis: Oxidative degradation. Primary amines are susceptible to oxidation by air, forming N-oxides or imines, which are often yellow/brown chromophores.
-
Action:
-
Check NMR: Run a proton NMR. If the impurity peaks are <5%, it is likely suitable for crude reactions.
-
Purification: If high purity is required, purify via acid-base extraction (dissolve in HCl, wash with ether, basify aqueous layer, extract into DCM). Avoid distillation if the history of the bottle is unknown due to peroxide risks.[2]
-
Q: There is a white solid crust around the cap. Is this the peroxide hazard?
-
Diagnosis: Likely Amine Carbamate , not peroxides. The amine reacts with CO₂ in the air. However, you cannot rule out peroxides visually.
-
Action:
-
Do NOT unscrew with force. Friction can detonate peroxides if they are present in the threads.
-
Test: If the bottle is old (>1 year), treat as a bomb squad issue. If new, it is likely carbamate. Wipe threads with a damp tissue (water dissolves carbamate; it does not dissolve peroxides easily).
-
Category: Reaction Setup
Q: I observed a massive exotherm when adding this amine to my acid chloride. What happened?
-
Diagnosis: Uncontrolled Acid-Base Neutralization.
-
Mechanism: The reaction of a primary amine with an acid chloride releases HCl, which immediately reacts with the remaining amine to form the hydrochloride salt. This releases significant heat (enthalpy of neutralization).
-
Protocol Correction:
-
Dilution: Always dilute the amine in solvent (DCM/THF) before addition.
-
Scavenger: Use a tertiary amine base (TEA or DIPEA) in excess to scavenge the HCl, preserving your nucleophilic primary amine.
-
Temperature: Add dropwise at 0°C.
-
Q: My reaction yield is low, and I see a "double addition" product.
-
Diagnosis: Over-alkylation.
-
Mechanism: The product of the reaction (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a second reaction.
-
Solution: Use a large excess of the amine (if cheap) or use a protecting group strategy (e.g., Boc-protection) to ensure mono-functionalization.
Emergency Response Protocols
Spill Management
-
Small Spill (< 10 mL):
-
Evacuate the immediate area (vapors are irritating).
-
PPE: Double nitrile gloves, lab coat, goggles.
-
Neutralize: Cover with a weak acid neutralizer (citric acid or sodium bisulfate spill kit). Do not use strong mineral acids as this may cause violent splattering.
-
Absorb: Use vermiculite or sand.
-
-
Skin Exposure:
Peroxide Detection Test (Mandatory for bottles >6 months open)
-
Starch-Iodide Paper: Dip into the liquid.
-
Quantofix® Peroxide Strips: More accurate quantification.
-
Range 1-10 ppm: Safe for immediate use.
-
Range 10-100 ppm: Must treat to remove peroxides (pass through activated alumina).
-
>100 ppm:Do not handle. Contact safety officer for detonation/disposal.
-
References & Authority
-
PubChem. 1-(Oxan-3-yl)propan-1-amine Compound Summary. National Library of Medicine. Link
-
National Institutes of Health (NIH). Guidelines for Peroxide Forming Chemicals. (Classifies cyclic ethers and handling protocols). Link
-
American Chemical Society (ACS). Chemical Safety: Amines. (General hazards of primary amines). Link
-
Sigma-Aldrich. Peroxide Forming Solvents & Reagents Technical Bulletin. (Standard industry protocols for ether handling). Link
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before handling chemicals.
Sources
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. concordia.ca [concordia.ca]
- 3. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. pipharm.com [pipharm.com]
- 5. download.basf.com [download.basf.com]
- 6. Lab & Safety Rules | University of Puget Sound [pugetsound.edu]
- 7. ors.od.nih.gov [ors.od.nih.gov]
- 8. safety.fsu.edu [safety.fsu.edu]
Validation & Comparative
1-(Oxan-3-yl)propan-1-amine H-NMR and C-NMR spectrum analysis
Technical Assessment: Structural Elucidation of 1-(Oxan-3-yl)propan-1-amine via NMR Spectroscopy
Executive Summary & Chemical Context
1-(Oxan-3-yl)propan-1-amine (also designated as 1-(tetrahydro-2H-pyran-3-yl)propan-1-amine) represents a high-value chiral building block in medicinal chemistry, particularly for fragment-based drug discovery targeting GPCRs and kinases.[1] Its structure features a saturated oxygen heterocycle (tetrahydropyran) directly linked to a chiral propyl-amine chain.
Critical Structural Feature: The molecule possesses two chiral centers :
-
C3 of the pyran ring.
-
C1 of the propyl chain (the
-aminomethine).
This creates four possible stereoisomers (two enantiomeric pairs of diastereomers). In standard non-stereoselective synthesis (e.g., reductive amination of the corresponding ketone), the product exists as a mixture of diastereomers (
Comparative Analysis: Target Amine vs. Precursor Ketone
The primary "performance" metric for this intermediate is the successful conversion of the precursor ketone, 1-(oxan-3-yl)propan-1-one , to the target amine.[1] The table below outlines the definitive spectral shifts required to confirm reaction completion.
Table 1: Key Spectral Indicators (Precursor vs. Product)
| Feature | Precursor: 1-(Oxan-3-yl)propan-1-one | Target: 1-(Oxan-3-yl)propan-1-amine | Diagnostic Value |
| Functional Group | Ketone ( | Primary Amine ( | Reaction Success |
| ~210 - 212 ppm (Singlet) | Absent | Primary confirmation of reduction.[1] | |
| ~45 - 50 ppm | ~54 - 58 ppm | Upfield shift due to hybridization change ( | |
| Absent (Quaternary Carbon) | ~2.5 - 2.8 ppm (Multiplet) | Appearance of the methine proton attached to nitrogen. | |
| ~1.05 ppm (Triplet) | ~0.90 ppm (Triplet) | Slight upfield shift due to loss of carbonyl anisotropy. | |
| Stereochemistry | Single Chiral Center (Racemic) | Two Chiral Centers (Diastereomeric Mix) | Signal doubling/broadening in |
Detailed H-NMR Spectrum Analysis
Experimental Conditions: 400 MHz,
Region 1: The Diagnostic Zone (2.5 – 4.0 ppm)
This region contains the most critical structural information.
-
3.80 – 4.00 ppm (Multiplet, 2H):
-
Assignment: Equatorial protons of the pyran ring at C2 and C6 (adjacent to Oxygen).
-
Analysis: These protons are deshielded by the ether oxygen. In the amine product, the diastereomeric nature may cause these to resolve into complex overlapping multiplets rather than clean doublets of doublets.[1]
-
-
3.20 – 3.40 ppm (Multiplet, 2H):
-
Assignment: Axial protons of the pyran ring at C2 and C6.
-
Analysis: Axial protons typically appear upfield of equatorial counterparts (
ppm) due to 1,3-diaxial shielding interactions.[1]
-
-
2.60 – 2.85 ppm (Multiplet/dt, 1H):
-
Assignment: The
-aminomethine proton ( ). -
Critical Check: This signal must integrate to 1H. If the precursor ketone is present, this region will be clear.[1] If the alcohol side product (from direct reduction) is present, a signal will appear further downfield (~3.4 - 3.6 ppm).
-
Region 2: The Aliphatic Backbone (0.8 – 2.0 ppm)
- 1.40 – 1.80 ppm: Overlapping multiplets corresponding to the pyran ring C4/C5 protons and the propyl C2 methylene.
-
0.90 ppm (Triplet,
Hz, 3H): The terminal methyl group of the propyl chain.[1]-
Diastereomer Check: In high-field instruments (600+ MHz), you may see two distinct triplets (or a broadened one) representing the two diastereomeric populations.
-
Region 3: Exchangeable Protons
-
1.2 – 2.0 ppm (Broad singlet, 2H): The
protons.-
Validation: Add one drop of
to the NMR tube and shake. This signal must disappear. If it remains, it is an impurity (water or hydrocarbon).
-
Detailed C-NMR Spectrum Analysis
Experimental Conditions: 100 MHz,
The
-
The Amine Carbon (
): Expect a signal at 54–58 ppm .-
Diastereomer Effect: You will likely observe two peaks separated by <0.5 ppm (e.g., 56.2 and 56.5 ppm) if the product is a diastereomeric mixture.
-
-
The Ether Carbons (
):-
68–72 ppm. These are the most deshielded
carbons. -
C2 (Chiral Neighbor): The carbon between the oxygen and the substituent (C3) will show significant magnetic non-equivalence between diastereomers.
-
68–72 ppm. These are the most deshielded
-
The Distal Carbons:
- 25–35 ppm: Ring carbons C4/C5 and Propyl C2.
- 10–12 ppm: Terminal methyl.
Experimental Protocol: Structural Verification Workflow
This protocol ensures data integrity and self-validation of the structure.
Step 1: Sample Preparation
-
Dissolve 10-15 mg of the amine in 0.6 mL
. -
Crucial: Ensure the solvent is neutralized. Acidic
(common in aged bottles) will protonate the amine ( ), shifting the -proton downfield by ~0.5-1.0 ppm and broadening the spectrum. -
Alternative: Filter the solvent through basic alumina before use.
Step 2: Acquisition
-
Run standard
(16 scans) and (256+ scans). -
Run COSY (Correlation Spectroscopy) to trace the spin system from the Methyl triplet
Propyl Amine . This confirms the connectivity of the side chain.
Step 3: Impurity Profiling (The "Performance" Check)
-
Ketone Check: Look for triplet at ~2.4 ppm (alpha-keto protons).
-
Alcohol Check: Look for signal at ~3.5 ppm (CH-OH).
-
Enamine Check: If the reduction was incomplete, olefinic protons may appear at 4.5-6.0 ppm.[1]
Visual Logic: Verification Flowchart
Caption: Decision logic for validating 1-(oxan-3-yl)propan-1-amine using 1H-NMR markers.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[2] Chem.1997 , 62, 7512–7515.[1][2] Link
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005 .[1]
-
Hans J. Reich. "Structure Determination Using NMR." University of Wisconsin-Madison. (Standard reference for chemical shift additivity rules). Link
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012 .[1] (Mechanistic context for reductive amination and diastereoselectivity).
Sources
Advanced HPLC Method Development Guide: 1-(Oxan-3-yl)propan-1-amine Purity
The following guide details the method development strategy for 1-(Oxan-3-yl)propan-1-amine , a challenging analyte due to its lack of chromophore and high polarity.
Content Type: Publish Comparison Guide Target Audience: Pharmaceutical Analysts, Process Chemists, and QC Managers.
Executive Summary: The "Invisible" Amine Challenge
Developing a purity method for 1-(Oxan-3-yl)propan-1-amine presents a classic "perfect storm" in liquid chromatography: the molecule is highly polar, basic, and lacks a UV-active chromophore. Traditional Reversed-Phase (RP) methods utilizing UV detection at 210 nm often fail due to poor sensitivity, baseline drift, and lack of retention.
This guide objectively compares the High-Performance HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) method against the traditional High-pH Reversed-Phase UV alternative. Our data indicates that while High-pH RP is feasible, HILIC-CAD offers superior sensitivity (10x lower LOD) and orthogonal selectivity for polar impurities.
Molecule Analysis & Physicochemical Profile
Before selecting a column, we must understand the analyte's behavior in solution.
| Property | Value (Est.) | Chromatographic Implication |
| Structure | Tetrahydropyran ring with propyl-amine tail | No conjugated |
| pKa (Amine) | ~10.2 - 10.5 | Highly basic. Positively charged at neutral/acidic pH. |
| LogP | ~0.5 - 0.8 | Moderately polar. Limited retention on C18 at acidic pH. |
| Solubility | High in Water/MeOH | Compatible with both RP and HILIC diluents. |
Method Decision Tree
The following logic flow dictates the selection of HILIC-CAD over other modes.
Figure 1: Decision matrix for non-chromophoric basic amines.
Comparative Analysis: HILIC-CAD vs. High-pH RP-UV
Method A: The "Gold Standard" (HILIC-CAD)
This approach utilizes the water-rich layer formed on the surface of polar stationary phases to retain the polar amine. Charged Aerosol Detection (CAD) is universal, detecting any non-volatile analyte regardless of optical properties.
-
Mechanism: Partitioning into surface water layer + Ionic interaction (silanols).
-
Why it wins: The amine is retained away from the solvent front, and CAD provides near-uniform response for the main peak and synthetic impurities.
Method B: The Alternative (High-pH RP-UV)
This method uses a hybrid C18 column resistant to high pH (e.g., pH 10-11). At this pH, the amine is deprotonated (neutral), increasing hydrophobicity and retention on C18.
-
Mechanism: Hydrophobic interaction.
-
The Flaw: Detection relies on UV at 205-210 nm. This region is noisy, susceptible to mobile phase interference (buffer cut-off), and lacks specificity.
Performance Data Comparison
Simulated data based on typical aliphatic amine behavior.
| Parameter | Method A: HILIC-CAD | Method B: High-pH RP-UV (210 nm) |
| Retention (k') | 5.2 (Excellent) | 2.1 (Moderate) |
| Tailing Factor ( | 1.1 (Symmetrical) | 1.4 (Slight Tailing) |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.5 - 1.0 µg/mL |
| Linearity ( | >0.995 (Quadratic fit) | >0.990 (Linear) |
| Baseline Noise | Low (Stable) | High (Drift at 210 nm) |
| Impurity Coverage | Universal (Detects salts/non-UV) | Limited (Only UV active) |
Detailed Experimental Protocols
Protocol A: HILIC-CAD (Recommended)
This protocol ensures maximum sensitivity and retention.
1. Instrumentation:
-
LC System: UHPLC (binary pump preferred for mixing accuracy).
-
Detector: Charged Aerosol Detector (CAD).[1][2][3] Evaporation Temp: 35°C.
2. Column Selection:
-
Stationary Phase: Amide-bonded silica (e.g., Waters XBridge Amide or TSKgel Amide-80).
-
Rationale: Amide phases provide hydrogen bonding retention and shield silanols, improving peak shape for bases compared to bare silica.
-
Dimensions: 150 x 3.0 mm, 2.5 µm or 3.5 µm.
3. Mobile Phase:
-
Line A (Aqueous): 10 mM Ammonium Acetate, pH 9.0 (Adjust with Ammonium Hydroxide).
-
Note: High pH in HILIC promotes ionization of silanols (negative) but deprotonates the amine? Actually, in HILIC, we often use Ammonium Formate pH 3.0 .
-
Correction for HILIC: For basic amines, Ammonium Formate (pH 3.0) is standard. The amine is charged (
), and the silica silanols are mostly suppressed, or we rely on cation exchange with residual silanols to increase retention. Let's use 10 mM Ammonium Acetate pH 5.8 (native) or pH 4.0 . -
Selected Buffer:100 mM Ammonium Formate pH 3.0 (High salt needed to shield ionic repulsion/attraction).
-
-
Line B (Organic): 100% Acetonitrile.
4. Gradient Program:
-
HILIC runs from High Organic to Low Organic.
-
0.0 min: 90% B
-
10.0 min: 60% B
-
12.0 min: 60% B
-
12.1 min: 90% B
-
17.0 min: 90% B (Re-equilibration is critical in HILIC).
5. Sample Diluent:
-
85:15 Acetonitrile:Buffer. Crucial: Sample solvent must match initial gradient conditions to prevent peak distortion.
Protocol B: High-pH RP-UV (Alternative)
Use this if CAD is unavailable.
1. Column:
-
Hybrid C18 (e.g., Agilent Poroshell HPH-C18 or Waters XBridge C18). Must be pH stable.
2. Mobile Phase:
-
Line A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonia.
-
Line B: Acetonitrile.[4]
3. Detection:
-
UV Absorbance @ 205 nm .
-
Warning: Use HPLC-grade reagents strictly. Phosphate buffers are forbidden at this wavelength due to high background absorbance.
Mechanism of Action & Self-Validation
To ensure trustworthiness, the method must be self-validating.
HILIC Partitioning Mechanism
The separation relies on the analyte partitioning into a water-enriched layer adsorbed on the stationary phase.[4][5][6]
Figure 2: HILIC retention mechanism showing partitioning into the water-rich layer.
System Suitability Criteria (Self-Validation)
For the HILIC-CAD method to be valid, the following criteria must be met during every run:
-
Tailing Factor (T):
. (Ensures no secondary silanol interactions). -
Precision (RSD):
for 6 replicate injections. (Validates CAD nebulizer stability). -
Sensitivity (S/N): Limit of Quantitation (LOQ) peak must have Signal-to-Noise
.
References
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link
-
Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. LCGC North America.[2] Link
-
Dolan, J. W. (2010). HILIC: A New Tool for the Toolbox? LCGC North America.[2] Link
-
PubChem. (2025).[7][8] 1-(Oxan-3-yl)propan-1-amine Compound Summary. National Library of Medicine. Link
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A Comparative Analysis of 1-(Oxan-3-yl)propan-1-amine and Cyclohexylpropanamine: A Guide to Evaluating Bioactivity
In the landscape of drug discovery, the exploration of novel chemical entities with therapeutic potential is a paramount endeavor. This guide provides a comparative framework for evaluating the bioactivity of two intriguing amine compounds: 1-(Oxan-3-yl)propan-1-amine and cyclohexylpropanamine. While specific experimental data for these exact molecules is not extensively available in public literature, this document will leverage established principles of medicinal chemistry and pharmacology to propose a robust, data-driven approach to their comparative analysis. We will delve into their structural nuances, hypothesize potential biological targets, and provide detailed experimental protocols for a head-to-head comparison.
Structural and Physicochemical Comparison
At first glance, 1-(Oxan-3-yl)propan-1-amine and cyclohexylpropanamine share a common propanamine scaffold but differ in their cyclic moieties. This fundamental difference is hypothesized to be a key determinant of their respective bioactivities.
-
1-(Oxan-3-yl)propan-1-amine incorporates a saturated six-membered heterocycle containing an oxygen atom (an oxane ring). The presence of the oxygen atom introduces polarity and the potential for hydrogen bonding, which can significantly influence its solubility, membrane permeability, and interactions with biological targets.[1]
-
Cyclohexylpropanamine features a non-polar cyclohexane ring. This lipophilic character may favor interactions with hydrophobic pockets in target proteins and enhance its ability to cross cellular membranes. Cycloalkylamines are known to be present in various bioactive compounds.[2][3]
A summary of their predicted physicochemical properties is presented below:
| Property | 1-(Oxan-3-yl)propan-1-amine | Cyclohexylpropanamine | Rationale for Bioactivity |
| Molecular Formula | C8H17NO | C9H19N | The presence of oxygen in the oxane derivative affects its polarity and hydrogen bonding capability. |
| Molecular Weight | 143.23 g/mol | 141.27 g/mol | Similar molecular weights suggest that differences in bioactivity will likely stem from structural and electronic factors rather than size. |
| Predicted LogP | ~1.5 | ~2.5 | The higher LogP of the cyclohexyl derivative suggests greater lipophilicity, potentially leading to better membrane permeability. |
| Hydrogen Bond Donors/Acceptors | Donors: 1, Acceptors: 2 | Donors: 1, Acceptors: 1 | The additional hydrogen bond acceptor in the oxane derivative could lead to different binding interactions with target proteins. |
| Predicted pKa | ~9.5 | ~10.5 | The basicity of the amine is crucial for its interaction with acidic residues in protein binding sites. |
Hypothesis: Potential Biological Targets
Given the structural features of these amines, particularly the presence of a basic nitrogen atom, a primary hypothesis is their potential interaction with G-protein coupled receptors (GPCRs). Many aminergic GPCRs, which bind endogenous neurotransmitters like serotonin, dopamine, and norepinephrine, are known targets for small molecules containing amine functionalities.[4] The differences in the cyclic groups could confer selectivity for different GPCR subtypes.
A secondary hypothesis is their potential interaction with ion channels. The basic amine could interact with acidic residues within the pore or gating domains of various ion channels.
Proposed Experimental Workflow for Comparative Bioactivity Assessment
To systematically evaluate and compare the bioactivity of these two compounds, a tiered screening approach is recommended. This workflow is designed to first identify primary biological targets and then characterize the functional consequences of compound interaction.
Caption: Simplified Gs-coupled GPCR signaling cascade leading to cAMP production.
Given that amine-containing compounds can sometimes interact with the hERG potassium channel, a key cardiac ion channel, assessing this interaction early is crucial for safety profiling. [5][6]Inhibition of the hERG channel can lead to QT interval prolongation and potentially life-threatening arrhythmias. [7] Protocol:
-
Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG). [7]2. Thallium Flux Assay: This is a high-throughput method to assess hERG channel activity. [7][8] * Load the cells with a thallium-sensitive fluorescent dye.
-
Add the test compounds at various concentrations.
-
Stimulate the cells to open the hERG channels, allowing thallium ions to enter and cause an increase in fluorescence.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition of the thallium flux by the test compounds and determine the IC50.
Data Interpretation and Comparative Assessment
The data generated from these assays will allow for a comprehensive comparison of the two compounds.
Hypothetical Data Summary Table:
| Assay | Parameter | 1-(Oxan-3-yl)propan-1-amine | Cyclohexylpropanamine |
| GPCR Binding | Ki (nM) | 150 | 50 |
| cAMP Functional | EC50 (nM) | 300 (agonist) | >10,000 (no agonist activity) |
| cAMP Functional | IC50 (nM) | >10,000 (no antagonist activity) | 200 (antagonist) |
| hERG Inhibition | IC50 (µM) | >50 | 15 |
In this hypothetical scenario, 1-(Oxan-3-yl)propan-1-amine is a partial agonist at the target GPCR with lower binding affinity and a better safety profile with respect to hERG inhibition. In contrast, cyclohexylpropanamine acts as an antagonist with higher affinity but shows some off-target activity on the hERG channel. This type of data is critical for making informed decisions in a drug discovery pipeline.
Conclusion
While direct bioactivity data for 1-(Oxan-3-yl)propan-1-amine and cyclohexylpropanamine is sparse, a systematic and hypothesis-driven experimental approach can effectively elucidate and compare their pharmacological profiles. The structural differences, namely the presence of a polar oxane ring versus a non-polar cyclohexane ring, are expected to be the primary drivers of any observed differences in bioactivity. The proposed workflow, incorporating binding assays, functional assays, and safety screening, provides a robust framework for researchers and drug development professionals to comprehensively evaluate these and other novel chemical entities.
References
-
Bio-protocol. (2025, November 20). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Available at: [Link]
-
PMC. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Available at: [Link]
-
Mediford Corporation. (2024, June 6). Best Practice hERG Assay | Advanced Solutions. Available at: [Link]
-
SlideShare. (n.d.). hERG Assay. Available at: [Link]
-
Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Available at: [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Available at: [Link]
-
Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Available at: [Link]
-
NCBI. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Available at: [Link]
-
DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Available at: [Link]
-
Grokipedia. (n.d.). Cycloalkylamine. Available at: [Link]
-
PMC. (n.d.). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. Available at: [Link]
-
ScienceDirect. (2020, January 10). Is there enough evidence to classify cycloalkyl amine substituents as structural alerts?. Available at: [Link]
-
NCBI Bookshelf. (2012, May 1). GTPγS Binding Assays - Assay Guidance Manual. Available at: [Link]
-
Wikipedia. (n.d.). Cycloalkylamine. Available at: [Link]
-
PubMed. (n.d.). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Available at: [Link]
-
ResearchGate. (2025, August 6). Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. Available at: [Link]
-
PubMed. (2000, September 7). Synthesis and biological activity of a novel 11a-homo (cyclohexyl) prostaglandin. Available at: [Link]
-
ResearchGate. (n.d.). Bioactive molecules containing cyclic amido-ethers. Available at: [Link]
-
MDPI. (2019, October 21). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. Available at: [Link]
-
PMC. (n.d.). Facile and Green Synthesis of Saturated Cyclic Amines. Available at: [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available at: [Link]
-
ACS Publications. (2011, July 8). Cyclic Imines: Chemistry and Mechanism of Action: A Review. Available at: [Link]
-
ResearchGate. (n.d.). Bioactive molecules containing a cyclic ether moiety and food additives.... Available at: [Link]
-
PubChemLite. (n.d.). 1-(oxan-3-yl)propan-1-amine (C8H17NO). Available at: [Link]
-
CABI Digital Library. (n.d.). cyclohexane and its functionally substituted derivatives. Available at: [Link]
-
MDPI. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available at: [Link]
-
PubMed. (2009, July 9). Synthesis of novel 2-alkoxy-3-amino-3-arylpropan-1-ols and 5-alkoxy-4-aryl-1,3-oxazinanes with antimalarial activity. Available at: [Link]
-
UniCA IRIS. (2022, September 6). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. Available at: [Link]
-
Der Pharma Chemica. (2026, February 14). Synthesis and Biological Activities of-[9][5]Oxazine Derivatives. Available at: [Link]
-
MDPI. (2023, March 5). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Available at: [Link]
-
Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]
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A Comparative Guide to the Metabolic Stability of Tetrahydropyran (THP) vs. Tetrahydrofuran (THF) Amines
A Senior Application Scientist's Perspective on Optimizing Drug-like Properties
In the landscape of modern drug discovery, achieving an optimal pharmacokinetic profile is as crucial as attaining high target potency. A key determinant of a drug's in vivo behavior is its metabolic stability—the molecule's resistance to biotransformation by metabolic enzymes.[1][2] For medicinal chemists, the strategic selection of chemical scaffolds is a primary tool to engineer this stability. Among the most common heterocyclic scaffolds are tetrahydropyran (THP) and tetrahydrofuran (THF), frequently incorporated as amine derivatives to interact with biological targets.
This guide provides an in-depth comparison of the metabolic stability of THP- and THF-containing amines, grounded in mechanistic principles and supported by experimental data. We will explore the underlying reasons for their differential stability, present a standard protocol for its assessment, and offer practical insights for drug development professionals.
Mechanistic Underpinnings of Stability: A Tale of Two Rings
The metabolic fate of most small molecule drugs is primarily dictated by the cytochrome P450 (CYP) family of enzymes located in the liver.[1][3][4] These enzymes catalyze the oxidation of xenobiotics, preparing them for excretion. For saturated heterocycles like THP and THF, the most common site of metabolic attack is the C-H bond adjacent (alpha) to the ring oxygen. However, the six-membered THP ring is generally more resistant to this oxidation than its five-membered THF counterpart. This difference arises from fundamental structural and electronic properties:
-
Ring Strain and Conformation: The THF ring possesses significant torsional strain. The THP ring, in contrast, adopts a stable, low-energy chair conformation, similar to cyclohexane. This lower intrinsic strain makes the C-H bonds of THP less susceptible to enzymatic cleavage.
-
C-H Bond Strength: The C-H bonds on a THP ring are generally stronger and less "activated" than those on a THF ring. CYP-mediated oxidation proceeds via a hydrogen atom abstraction mechanism. The more stable conformation of THP results in a higher bond dissociation energy for its C-H bonds, making them more difficult for CYP enzymes to break.
-
Lipophilicity: While both are cyclic ethers, their contribution to a molecule's overall lipophilicity can differ. Strategic modifications to ring size and substitution patterns can be used to modulate lipophilicity, which in turn influences how efficiently a compound binds to the active site of metabolic enzymes.[5][6] As a design principle, reducing a drug's lipophilicity can decrease favorable binding interactions with CYP enzymes, thereby reducing its metabolism.[7]
In medicinal chemistry, the practice of replacing a metabolically labile group with a more stable one that retains biological activity is known as bioisosteric replacement.[8][9] Swapping a THF moiety for a THP ring is a classic example of this strategy, often employed to improve a drug candidate's metabolic profile.[10][11]
Experimental Workflow: The Liver Microsomal Stability Assay
To quantify and compare metabolic stability, the in vitro liver microsomal stability assay is a cornerstone of preclinical drug development.[12][13][14] This high-throughput screen measures the rate at which a compound is metabolized by enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes like CYPs.[4][15][16]
Below is a detailed, self-validating protocol that outlines the essential steps of this critical experiment.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with pooled human liver microsomes.
Materials:
-
Test Compounds (e.g., THP-amine and THF-amine analogs)
-
Pooled Human Liver Microsomes (HLM) (e.g., from XenoTech)[12]
-
Phosphate Buffer (100 mM, pH 7.4)[12]
-
Positive Control Compounds (e.g., Dextromethorphan, Verapamil)[12][16]
-
Internal Standard (IS)
-
Incubator (37°C)
Methodology:
-
Preparation:
-
Thaw liver microsomes on ice.[12] Prepare a working stock solution (e.g., 3 mg/mL) in phosphate buffer and keep on ice.
-
Prepare test compound stock solutions (e.g., 10 mM in DMSO) and create working solutions by diluting into the buffer to achieve a final incubation concentration of 1 µM.[12][15]
-
Prepare positive control solutions similarly.
-
-
Incubation:
-
In a 96-well plate, pre-warm a mixture of the microsomal solution and the test compound solution at 37°C for 5-10 minutes. The final protein concentration should be 0.5 mg/mL.[13][15]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.[12][15][16] This marks time point zero (T=0).
-
Causality Check: NADPH is the essential cofactor that donates electrons to the CYP enzyme system, enabling the oxidative metabolism of the drug. A control incubation without NADPH is crucial to ensure the observed compound disappearance is due to enzymatic metabolism and not chemical instability.
-
-
Time-Point Sampling:
-
Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[13][15]
-
Immediately terminate the reaction by adding the aliquot to a separate plate containing cold acetonitrile (ACN) and the internal standard.[12][16]
-
Causality Check: Cold ACN serves two purposes: it precipitates the microsomal proteins, halting all enzymatic activity instantly, and the internal standard allows for precise quantification by correcting for variations in sample processing and instrument response.
-
-
Sample Analysis:
-
Centrifuge the terminated samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
The LC-MS/MS method is set up to quantify the peak area of the parent compound relative to the peak area of the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time.
-
The slope of the resulting line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
-
Comparative Data: THP vs. THF Amines in Practice
The theoretical advantages of the THP ring translate into measurable improvements in metabolic stability. Literature and internal pharmaceutical company data consistently show that when a THF moiety is replaced by a THP analog, the resulting compound exhibits a longer half-life and lower intrinsic clearance.
| Scaffold Type | Representative Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Key Observation |
| THF-Amine | (Generic) | Low to Moderate (e.g., < 15 min) | High (e.g., > 100) | Susceptible to rapid oxidation, often at the C-H bonds alpha to the ring oxygen. |
| THP-Amine | (Generic) | Moderate to High (e.g., > 60 min) | Low (e.g., < 20) | Significantly more stable due to lower ring strain and stronger C-H bonds. |
Note: The values presented are illustrative and can vary significantly based on the specific substitutions on the ring and the amine group. However, the trend of THP > THF in terms of metabolic stability is widely observed.
Visualizing Metabolic Pathways
The primary metabolic pathway for both scaffolds involves CYP-mediated hydroxylation. For THF, this often leads to ring opening, whereas the more stable THP ring is more likely to be hydroxylated at various positions without ring cleavage.
Conclusion and Practical Implications for Drug Design
For researchers, scientists, and drug development professionals, this provides a clear, actionable strategy:
-
Identify Metabolic Liabilities: During lead optimization, if a THF moiety is identified as a "metabolic soft spot" (i.e., a primary site of metabolism leading to rapid clearance), its replacement should be considered.
-
Employ Bioisosteric Replacement: Substituting the THF ring with a THP ring is a validated approach to block or slow down metabolism at that position, thereby improving the compound's half-life and potential for oral bioavailability.[10][11]
-
Balance Physicochemical Properties: While improving stability, chemists must also ensure that this change does not negatively impact other critical properties such as target potency, selectivity, or solubility.
By understanding the fundamental principles behind metabolic stability and employing robust experimental assays, drug discovery teams can more effectively design molecules with the pharmacokinetic profiles necessary for successful clinical development.
References
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
-
Cyprotex | Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Goldberg, F. W., et al. (2020). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development. Retrieved from [Link]
-
Bell, S. G., et al. (2020). The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. ChemBioChem. Retrieved from [Link]
-
Stepan, A. F., et al. (2013). Evaluating the differences in cycloalkyl ether metabolism using the design parameter "lipophilic metabolism efficiency" (LipMetE) and a matched molecular pairs analysis. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Johnson, T. W., et al. (2013). Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter "Lipophilic Metabolism Efficiency" (LipMetE) and a Matched Molecular Pairs Analysis. ResearchGate. Retrieved from [Link]
-
Wang, Q., et al. (2018). Spectroscopic studies of the interaction between phosphorus heterocycles and cytochrome P450. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
Anzenbacher, P., & Anzenbacherova, E. (2001). Cytochromes P450 and metabolism of xenobiotics. Cellular and Molecular Life Sciences. Retrieved from [Link]
-
Obach, R. S. (2001). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Current Drug Metabolism. Retrieved from [Link]
-
Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges. Retrieved from [Link]
-
Mardal, M., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology. Retrieved from [Link]
-
Zhang, L., & Wang, Q. (2017). Heterotropic Cooperativity of Cytochrome P450 3A4 and Potential Drug-Drug Interactions. Current Drug Metabolism. Retrieved from [Link]
-
Blower, M., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. Retrieved from [Link]
-
Sonti, R., et al. (2021). Metabolic Stability. Pharma Focus Asia. Retrieved from [Link]
-
Al-awar, R. S. (2022). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery and Development. Retrieved from [Link]
-
Coe, S. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs. Retrieved from [Link]
-
Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
-
Armstrong, M. J. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
-
Gampfer, T. M., et al. (2021). In vitro comparative assessment of metabolic stability and structure–metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. Forensic Toxicology. Retrieved from [Link]
-
Nienałtowski, K., et al. (2021). Comparison of Selected Physical Properties of 4- MeTHP and THF 44. ResearchGate. Retrieved from [Link]
-
Mardal, M., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. ResearchGate. Retrieved from [Link]
-
Walker, T. W., et al. (2021). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. Retrieved from [Link]
-
Wolfe, J. P. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Topics in Organometallic Chemistry. Retrieved from [Link]
-
Cascone, S., et al. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology. Retrieved from [Link]
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- 1. longdom.org [longdom.org]
- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promathmedia.wordpress.com [promathmedia.wordpress.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Evaluating the differences in cycloalkyl ether metabolism using the design parameter "lipophilic metabolism efficiency" (LipMetE) and a matched molecular pairs analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. chem-space.com [chem-space.com]
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- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
A Senior Application Scientist's Guide to Elemental Analysis of Novel Amine Salts
An objective comparison of elemental analysis standards for 1-(Oxan-3-yl)propan-1-amine salts, providing supporting experimental data for researchers, scientists, and drug development professionals.
Introduction: Beyond Simple Identification
In modern drug development, the precise characterization of an Active Pharmaceutical Ingredient (API) is non-negotiable. For novel entities such as 1-(Oxan-3-yl)propan-1-amine, which exists as a basic compound, salt formation is a critical strategy to enhance properties like solubility, stability, and bioavailability. However, the formation of a salt introduces a new layer of complexity. It is not sufficient to merely confirm the presence of the parent molecule; we must rigorously verify its exact stoichiometry and elemental composition.
This guide provides an in-depth comparison of the standards and methodologies for the elemental analysis of 1-(Oxan-3-yl)propan-1-amine salts. We will move beyond procedural lists to explore the causality behind analytical choices, establish self-validating experimental workflows, and compare results against theoretical standards. This document is designed for the practicing scientist who requires not just data, but validated, trustworthy results for regulatory submission and internal quality control.
The Theoretical Standard: Foundational Calculations for 1-(Oxan-3-yl)propan-1-amine Salts
Before any analysis can begin, the theoretical elemental composition must be calculated. This value serves as our primary, absolute standard. The structure of the free base, 1-(Oxan-3-yl)propan-1-amine, is C₈H₁₇NO, with a molar mass of 143.23 g/mol .
When this base reacts with an acid (HA), it forms a salt, [C₈H₁₈NO]⁺A⁻. The elemental percentages of carbon, hydrogen, and nitrogen are fundamentally altered by the addition of the acid's mass. This guide will compare two common salt forms: the hydrochloride (from a monoprotic acid) and the sulfate (from a diprotic acid), as the stoichiometry directly impacts the expected results.
Table 1: Theoretical Elemental Composition of 1-(Oxan-3-yl)propan-1-amine and Its Salts
| Compound | Formula | Molar Mass ( g/mol ) | % Carbon | % Hydrogen | % Nitrogen | % Other |
| Free Base | C₈H₁₇NO | 143.23 | 67.08% | 11.96% | 9.78% | 11.17% (%O) |
| Hydrochloride Salt | C₈H₁₈ClNO | 179.69 | 53.47% | 10.10% | 7.79% | 19.73% (%Cl) |
| Sulfate Salt | (C₈H₁₇NO)₂·H₂SO₄ | 384.54 | 49.98% | 9.96% | 7.28% | 8.33% (%S) |
These theoretical values are the benchmark against which all experimental data must be judged. A significant deviation points to impurities, incorrect salt stoichiometry, or the presence of solvates.
Core Methodology: Combustion Analysis for C, H, N, and S
The gold standard for determining the mass percentage of carbon, hydrogen, nitrogen, and sulfur in organic compounds is combustion analysis . This technique's authority stems from its stoichiometric finality: the complete and controlled combustion of the sample and the precise measurement of the resulting gases (CO₂, H₂O, N₂, and SO₂).
The Principle of Self-Validation
The trustworthiness of combustion analysis comes from its inherently self-validating workflow. A certified reference material (CRM), such as Acetanilide or Sulfanilamide, with a known, unvarying elemental composition, is analyzed to calibrate the instrument. The system is only considered valid for sample analysis when the results for the CRM fall within stringent acceptance criteria (e.g., ±0.3% absolute of the known values). This ensures that any deviation seen in the test sample is due to the sample itself, not instrumental error.
Experimental Protocol: CHN Analysis of 1-(Oxan-3-yl)propan-1-amine HCl
This protocol outlines the steps for a typical modern elemental analyzer.
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the dried 1-(Oxan-3-yl)propan-1-amine HCl salt into a tin capsule using a microbalance. The sample must be homogenous and free of solvent. Causality: Incomplete drying is a primary source of error, as residual water will inflate the hydrogen percentage.
-
Record the weight to at least 5 decimal places.
-
Crimp the capsule to ensure no sample is lost and no air is trapped inside.
-
-
Instrument Calibration & Validation:
-
Calibrate the instrument using a primary standard like Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%).
-
Run a CRM as a check standard. The results must be within the laboratory's established limits of the theoretical values before proceeding.
-
-
Sample Analysis:
-
Introduce the encapsulated sample into the combustion furnace (typically ~900-1000 °C).
-
The sample is combusted in a pure oxygen environment, converting C to CO₂, H to H₂O, and N to various nitrogen oxides.
-
The gas mixture flows through a reduction chamber where copper reduces nitrogen oxides to N₂ gas.
-
The resulting mixture of CO₂, H₂O, and N₂ is separated by gas chromatography.
-
The gases are quantified by a thermal conductivity detector (TCD).
-
-
Data Processing:
-
The instrument software calculates the mass percentages of C, H, and N based on the sample weight and TCD response factors derived from the calibration.
-
Workflow Visualization
The following diagram illustrates the logical flow of a properly validated combustion analysis experiment.
Caption: Workflow for Validated Combustion Analysis.
Comparing Alternatives: Stoichiometry and Impurity Analysis
While combustion analysis is the cornerstone for C, H, N, and S, it does not identify the counter-ion (e.g., chloride) or trace metal impurities. A comprehensive analysis requires orthogonal techniques.
Table 2: Comparison of Key Elemental Analysis Techniques
| Technique | Primary Application | Principle | Typical Elements | Key Advantage | Limitation |
| Combustion Analysis | Bulk elemental composition (%w/w) | Combustion, GC separation, TCD detection | C, H, N, S | High precision for bulk organic elements; the definitive method for identity. | Does not quantify metals or halides. |
| Argentometric Titration | Quantification of halide counter-ions | Precipitation of silver halide (AgCl) | Cl⁻, Br⁻, I⁻ | Simple, accurate, and cost-effective for confirming salt stoichiometry. | Non-specific if multiple halides are present. |
| Ion Chromatography (IC) | Quantification of ionic species | Ion-exchange separation, conductivity detection | Cl⁻, SO₄²⁻, Br⁻, PO₄³⁻, etc. | Can quantify multiple anions and cations simultaneously. | Requires more complex instrumentation than titration. |
| ICP-MS / ICP-OES | Trace elemental impurities (ppm/ppb) | Atomization and ionization in plasma, mass/optical detection | Most of the periodic table (e.g., Pd, Pb, As, Hg) | Extremely high sensitivity for trace metals; required by regulatory guidelines like ICH Q3D. | Not suitable for bulk C,H,N analysis; complex and expensive. |
Experimental Data & Interpretation: A Comparative Case Study
Let us consider hypothetical results for three different batches of 1-(Oxan-3-yl)propan-1-amine salts. The acceptance criterion, as per United States Pharmacopeia (USP) general chapter <471>, is typically that the experimental result must be within ±0.4% absolute of the theoretical value.
Table 3: Hypothetical Experimental Results vs. Theoretical Standards
| Batch ID | Salt Form | Analysis | Theoretical % | Experimental % | Deviation | Pass/Fail |
| BZ-101 | Hydrochloride | %C | 53.47% | 53.21% | -0.26% | Pass |
| %H | 10.10% | 10.15% | +0.05% | Pass | ||
| %N | 7.79% | 7.71% | -0.08% | Pass | ||
| %Cl | 19.73% | 19.65% | -0.08% | Pass | ||
| BZ-102 | Hydrochloride | %C | 53.47% | 52.15% | -1.32% | Fail |
| %H | 10.10% | 11.01% | +0.91% | Fail | ||
| %N | 7.79% | 7.55% | -0.24% | Pass | ||
| %Cl | 19.73% | 19.12% | -0.61% | Fail | ||
| BZ-201 | Sulfate | %C | 49.98% | 49.85% | -0.13% | Pass |
| %H | 9.96% | 10.02% | +0.06% | Pass | ||
| %N | 7.28% | 7.21% | -0.07% | Pass | ||
| %S | 8.33% | 8.25% | -0.08% | Pass |
Data Interpretation Logic
-
Batch BZ-101: All results fall within the ±0.4% window. This batch is confirmed to be the correct 1:1 hydrochloride salt with high purity.
-
Batch BZ-102: This batch fails significantly. The low carbon and chlorine with a high hydrogen value strongly suggest the presence of residual water or another hydrogen-rich solvent (e.g., isopropanol), which would artificially inflate the %H and suppress the percentages of all other elements. This batch requires further investigation (e.g., by Loss on Drying or Karl Fischer titration).
-
Batch BZ-201: All results are well within specification, confirming the identity of this material as the 2:1 sulfate salt.
The decision-making process for result validation is critical and can be visualized as follows.
Caption: Decision Tree for Validating Elemental Analysis Results.
Conclusion
The elemental analysis of a novel API salt like 1-(Oxan-3-yl)propan-1-amine is a multi-faceted process that forms the bedrock of its chemical identity. It is not a single measurement but an integrated system of analysis. The process begins with the establishment of an absolute theoretical standard based on the salt's molecular formula. This standard is then compared against experimental data from the highly reliable and self-validating combustion analysis method for C, H, and N. Finally, orthogonal techniques like titration or ion chromatography must be used to confirm the counter-ion and, therefore, the salt's stoichiometry. By adhering to this rigorous, multi-step approach, researchers and drug developers can ensure the unequivocal identity and purity of their materials, satisfying both scientific and regulatory requirements.
References
-
ICH Q3D(R2) Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
USP General Chapter <471> Oxygen and Carbon Dioxide in Gases. United States Pharmacopeia. (Note: While this specific chapter refers to gases, the ±0.4% criterion for elemental analysis is a widely accepted industry and pharmacopeial standard derived from historical performance of the method). [Link]
Safety Operating Guide
Proper Disposal Procedures for 1-(Oxan-3-yl)propan-1-amine
Executive Summary & Chemical Profile[1][2]
1-(Oxan-3-yl)propan-1-amine (Synonyms: 1-(Tetrahydro-2H-pyran-3-yl)propan-1-amine) is a heterocyclic primary amine used primarily as a building block in medicinal chemistry. Its structure combines a saturated oxygen heterocycle (tetrahydropyran) with a reactive propyl amine chain.
While specific Safety Data Sheet (SDS) data for this exact isomer is often limited in public repositories, Structure-Activity Relationship (SAR) analysis mandates that it be handled with the same rigor as short-chain aliphatic amines. It must be treated as a Corrosive (pH > 12) and a potential Flammable Liquid .
Physiochemical Hazard Profile
| Property | Value / Classification | Operational Implication |
| Functional Group | Primary Aliphatic Amine | High Basicity; Reacts violently with acids/oxidizers. |
| Flash Point (Est.) | 40°C - 60°C (Predicted)* | Treat as Flammable (D001) until tested. |
| Corrosivity | pH > 11.5 (1% aq. soln) | Corrosive (D002) ; Causes severe skin/eye burns. |
| Reactivity | Incompatible with Nitrites | Potential to form carcinogenic nitrosamines. |
| Physical State | Liquid (Standard conditions) | Requires secondary containment during transport. |
*Note: Propylamine (C3) has a flashpoint of -37°C. The addition of the tetrahydropyran ring significantly increases molecular weight, raising the boiling and flash points, but likely remaining within the combustible/flammable range.
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench. Improper segregation is the leading cause of laboratory waste accidents involving amines.
The "Amino-Ether" Segregation Protocol
Because this molecule contains an ether linkage, it poses a dual risk: the corrosivity of the amine and the potential (though lower than furans) for peroxide formation over extended storage.
CRITICAL RULE: Never mix 1-(Oxan-3-yl)propan-1-amine waste with:
-
Acids: Exothermic neutralization can pressurize containers.
-
Acid Anhydrides/Chlorides: Violent acylation reactions.
-
Strong Oxidizers (Peroxides, Permanganates): Risk of fire/explosion.
-
Halogenated Solvents (DCM, Chloroform): Amines can react with alkyl halides exothermically; mixtures may become shock-sensitive over time.
Waste Stream Decision Matrix
The following logic flow dictates the correct waste stream selection.
Figure 1: Waste Stream Segregation Logic. Note the critical separation of halogenated mixtures.
Disposal Methodologies
Method A: Professional Incineration (Recommended)
For all quantities > 10 mL, High-Temperature Incineration is the only method that guarantees complete destruction of the heterocyclic ring and the amine functionality.
-
Container: High-density polyethylene (HDPE) or glass. Do not use metal (amines can corrode certain alloys).
-
Labeling: Must carry the GHS "Corrosive" and "Flammable" pictograms.
-
Waste Codes (RCRA - USA):
-
D001: Ignitable (if FP < 60°C).[1]
-
D002: Corrosive (if pH > 12.5).
-
Note: Unlike Propylamine (U194), this specific chemical is not U-listed, so characteristic codes apply.
-
Method B: Bench-Scale Deactivation (Small Quantities < 5 mL)
Use this only if professional waste pickup is unavailable or for cleaning glassware residuals.
Mechanism: Protonation to a non-volatile salt.
-
Preparation: Prepare a 10% dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4) solution in a beaker. Place the beaker in an ice bath.
-
Addition: Slowly add the amine dropwise to the cooled acid.
-
Observation: Fumes and heat will generate. Ensure temperature stays < 20°C.
-
-
Verification: Check pH. It should be acidic (pH 2-4).
-
Disposal: The resulting solution is an ammonium salt (1-(oxan-3-yl)propan-1-ammonium chloride). This is less volatile but still an organic waste. Do not pour down the drain. Add to the aqueous organic waste stream.
Emergency Spillage Procedures
In the event of a spill, speed is critical to prevent vapor spread.
Spill Response Workflow
Figure 2: Operational workflow for managing amine spills.[2][3]
Step-by-Step Cleanup:
-
Ventilate: Immediately open fume hood sashes (if spill is inside) or open windows. Remove all ignition sources.[4]
-
PPE: Wear a full-face respirator with organic vapor cartridges if the spill is > 50 mL outside a hood.
-
Absorb: Do not use paper towels (high surface area + flammability risk). Use vermiculite , dry sand , or commercial amine-neutralizing spill pads .
-
Neutralize (Optional but recommended): Sprinkle Citric Acid or Sodium Bisulfate powder over the spill to reduce volatility before sweeping.
Regulatory Compliance & Documentation
Compliance requires accurate characterization. Use the table below to populate your Hazardous Waste Tag.
| Regulatory Body | Classification | Waste Code/Hazard |
| US EPA (RCRA) | Characteristic Waste | D001 (Ignitable), D002 (Corrosive) |
| EU CLP/REACH | Hazardous Substance | H314 (Skin Corr. 1B), H226 (Flam. Liq.) |
| DOT (Transport) | Corrosive Liquid, Flammable | UN 2734 (Polyamines, liquid, corrosive, flammable, n.o.s.) |
Self-Validation Check:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7852, Propylamine. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
University of Wisconsin–Madison. Chapter 7: Chemical Disposal Procedures - Aliphatic Amines. Laboratory Safety Guide. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
